molecular formula C26H21N3O5 B8218009 Ptpn22-IN-1

Ptpn22-IN-1

Cat. No.: B8218009
M. Wt: 455.5 g/mol
InChI Key: PBKUVBJIDJIKJJ-HNNXBMFYSA-N
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Description

Ptpn22-IN-1 is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-6-[[(2S)-2-[(4-phenylbenzoyl)amino]propanoyl]amino]-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-15(28-25(32)18-9-7-17(8-10-18)16-5-3-2-4-6-16)24(31)29-19-11-12-22-20(13-19)23(30)21(14-27-22)26(33)34/h2-15H,1H3,(H,27,30)(H,28,32)(H,29,31)(H,33,34)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUVBJIDJIKJJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ptpn22-IN-1: A Technical Guide to its Discovery and Synthesis for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Ptpn22-IN-1, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22). PTPN22 has emerged as a critical negative regulator of T-cell signaling, making it a promising target for cancer immunotherapy. This document details the scientific rationale, experimental methodologies, and key data associated with this compound, also referred to in scientific literature as compound L-1.

Introduction: The Rationale for PTPN22 Inhibition

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a lymphoid-specific phosphatase that plays a crucial role in regulating T-cell receptor (TCR) signaling.[1][2] By dephosphorylating key activating tyrosine residues on kinases such as Lck (Y394) and Zap70 (Y493), PTPN22 dampens T-cell activation.[3][4] Genetic association studies have linked a gain-of-function variant of PTPN22 (R620W) to a variety of autoimmune diseases, suggesting that inhibitors of PTPN22 could be beneficial in these conditions.[1][5] Conversely, studies have shown that individuals with a loss-of-function mutation in the PTPN22 gene have a lower incidence of cancer.[6] Furthermore, mouse models with genetic deletion of PTPN22 exhibit enhanced anti-tumor immunity.[6] These findings establish PTPN22 as a compelling and translatable target for cancer immunotherapy.[2][6] The development of small molecule inhibitors of PTPN22, such as this compound, aims to pharmacologically replicate the anti-tumor effects observed in genetic knockout models.[2]

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound (L-1) was the result of a targeted effort to identify a potent and selective inhibitor with favorable pharmacological properties.[7] The process began with the identification of a quinolone derivative (Core 1) that exhibited weak inhibitory activity against PTPN22, with an IC50 of 432 ± 45 μM.[7]

A fragment-based drug discovery (FBDD) strategy was then employed to enhance the potency and selectivity of this initial hit.[3][7][8] This approach involves screening small chemical fragments for binding to the target protein and then growing or linking these fragments to develop a more potent lead compound. Through a structure-guided and fragment-based focused library approach, compound L-1 was identified. It consists of the original quinolone core linked via an L-alanine to a biphenyl carboxylic acid group.[7] This modification resulted in a significant, nearly 310-fold, increase in binding affinity compared to the initial core fragment.[7]

Ptpn22_IN_1_Discovery_Workflow cluster_0 Target Identification & Initial Screening cluster_1 Lead Optimization (Fragment-Based Approach) cluster_2 In Vitro & In Vivo Validation Identify PTPN22 as Immunotherapy Target Identify PTPN22 as Immunotherapy Target Screen Small Molecules Screen Small Molecules Identify PTPN22 as Immunotherapy Target->Screen Small Molecules Rationale Identify Weak Hit (Core 1) Identify Weak Hit (Core 1) Screen Small Molecules->Identify Weak Hit (Core 1) IC50 = 432 µM Fragment Library Screening Fragment Library Screening Identify Weak Hit (Core 1)->Fragment Library Screening Starting Point Structure-Guided Design Structure-Guided Design Fragment Library Screening->Structure-Guided Design Synthesis of Analogs Synthesis of Analogs Structure-Guided Design->Synthesis of Analogs Identify this compound (L-1) Identify this compound (L-1) Synthesis of Analogs->Identify this compound (L-1) ~310-fold potency increase Enzymatic & Cellular Assays Enzymatic & Cellular Assays Identify this compound (L-1)->Enzymatic & Cellular Assays Validation Pharmacokinetic Studies Pharmacokinetic Studies Enzymatic & Cellular Assays->Pharmacokinetic Studies In Vivo Efficacy (Tumor Models) In Vivo Efficacy (Tumor Models) Pharmacokinetic Studies->In Vivo Efficacy (Tumor Models) PTPN22_Signaling_Pathway cluster_0 T-Cell Activation Cascade cluster_1 PTPN22 Negative Regulation cluster_2 Pharmacological Inhibition TCR Engagement TCR Engagement Lck (active) Lck (active) TCR Engagement->Lck (active) pY394 ZAP70 (active) ZAP70 (active) Lck (active)->ZAP70 (active) pY493 PTPN22 PTPN22 Downstream Signaling Downstream Signaling ZAP70 (active)->Downstream Signaling T-Cell Activation T-Cell Activation Downstream Signaling->T-Cell Activation Lck (inactive) Lck (inactive) PTPN22->Lck (inactive) dephosphorylates Y394 ZAP70 (inactive) ZAP70 (inactive) PTPN22->ZAP70 (inactive) dephosphorylates Y493 This compound This compound This compound->PTPN22 Inhibits

References

The Biological Target of Ptpn22-IN-1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) has emerged as a critical regulator of immune signaling and a promising therapeutic target for a range of human diseases, including autoimmune disorders and cancer. Ptpn22-IN-1, a potent and selective inhibitor of PTPN22, represents a key chemical tool for elucidating the physiological and pathological roles of this phosphatase. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

The Biological Target: Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22)

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp) in humans and PEP in mice, is a 105 kDa protein predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling by dephosphorylating key signaling intermediates, thereby dampening T-cell activation.[3][4] Genetic variants of PTPN22, such as the R620W single nucleotide polymorphism, are strongly associated with an increased risk of developing autoimmune diseases like type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][5] Conversely, inhibition of PTPN22 has been shown to enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy.[4][6]

PTPN22 Signaling Pathway

PTPN22 exerts its regulatory function by dephosphorylating several key proteins in the TCR signaling cascade. Upon T-cell activation, PTPN22 targets and dephosphorylates the activation loop tyrosines of Src family kinases such as Lck (Y394) and ZAP-70 (Y493), leading to their inactivation.[2][3][4][7] This, in turn, attenuates downstream signaling events, including the activation of pathways mediated by phospholipase C-gamma (PLCγ), the Ras-MAPK cascade, and the transcription factors NFAT and AP-1, ultimately leading to reduced T-cell proliferation and cytokine production.[2] PTPN22 can also interact with other signaling molecules, including C-terminal Src kinase (Csk), which is another negative regulator of Src family kinases.[2][7]

PTPN22_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT pY493 SLP76 SLP-76 LAT->SLP76 PLCg PLCγ SLP76->PLCg Ras Ras SLP76->Ras NFAT NFAT PLCg->NFAT AP1 AP-1 Ras->AP1 PTPN22 PTPN22 PTPN22->Lck Dephosphorylation (pY394) PTPN22->ZAP70 Dephosphorylation (pY493) Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 Inhibition Gene Gene Expression (e.g., IL-2) NFAT->Gene AP1->Gene

Figure 1: PTPN22 Signaling Pathway in T-Cells.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound L-1) is a small molecule inhibitor that targets the catalytic activity of PTPN22.[8] It was developed to be a potent and selective tool for studying the function of PTPN22 in vitro and in vivo.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type Reference
IC501.4 µMEnzymatic Assay[8]
Ki0.50 µMEnzymatic Assay[8]

Table 1: In Vitro Inhibitory Activity of this compound against PTPN22.

Phosphatase Selectivity (fold) Reference
PTP1B>7-10[8]
SHP-1>7-10[8]
SHP-2>7-10[8]
HePTP>7-10[8]
CD45>7-10[8]
PTP-PEST>7-10[8]

Table 2: Selectivity Profile of this compound.

Experimental Protocols

The characterization of this compound and its biological target involves a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

PTPN22 Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant PTPN22. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • Recombinant human PTPN22 (catalytic domain)

  • This compound

  • DiFMUP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 0.5 µL of the this compound dilution (or DMSO for control).

  • Add 5 µL of recombinant PTPN22 enzyme (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~10 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_buffer Add Assay Buffer to Plate start->add_buffer add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_enzyme Add PTPN22 Enzyme & Incubate (15 min) add_inhibitor->add_enzyme add_substrate Add DiFMUP Substrate add_enzyme->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) incubate->read_fluorescence analyze_data Calculate % Inhibition & Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for PTPN22 Enzymatic Assay.
Cellular Assay for PTPN22 Inhibition

This assay assesses the effect of this compound on PTPN22 activity within a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Cell lysis buffer

  • Phospho-specific antibodies (e.g., anti-phospho-Lck Y394, anti-phospho-ZAP70 Y493)

  • Secondary antibodies conjugated to HRP

  • Western blotting reagents and equipment

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 1-2 hours.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies for 5-10 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Lck, phospho-ZAP70, and total Lck/ZAP70 (as loading controls).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the change in phosphorylation levels.

In Vivo Tumor Model Experiments

To evaluate the anti-tumor efficacy of this compound, syngeneic mouse tumor models are often used.

Materials:

  • C57BL/6 or BALB/c mice

  • Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Once tumors are established (e.g., ~50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

  • Analyze the tumor growth curves to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of PTPN22 in immune regulation. Its biological target is unequivocally the protein tyrosine phosphatase PTPN22. By potently and selectively inhibiting PTPN22's catalytic activity, this compound allows for the functional interrogation of the PTPN22 signaling pathway in both health and disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of targeting PTPN22. The continued development and characterization of PTPN22 inhibitors will undoubtedly advance our understanding of immune system function and may lead to novel treatments for a variety of human disorders.

References

A Technical Guide to PTPN22-IN-1: A Novel Immunomodulator for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) inhibition, specifically focusing on the small molecule inhibitor Ptpn22-IN-1 (also referred to as L-1), in the context of cancer immunotherapy. This document consolidates key preclinical findings, outlines experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this promising area.

Core Concepts: PTPN22 as a Target in Immuno-Oncology

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By dephosphorylating key activating kinases such as Lck and Zap70, PTPN22 raises the threshold for T-cell activation, thereby maintaining immune homeostasis and preventing autoimmunity.[1][4][5] This gatekeeping function, however, can also limit anti-tumor immune responses.[6][7] Genetic variants of PTPN22 that result in loss of function are associated with a higher incidence of autoimmune diseases but a lower risk of certain cancers.[1][6] This observation has spurred the development of PTPN22 inhibitors as a novel strategy to enhance anti-tumor immunity.[8][9]

The small molecule inhibitor, this compound (L-1), has emerged as a promising agent that phenocopies the anti-tumor effects observed in PTPN22 knockout models.[1][10] Systemic inhibition of PTPN22 with L-1 has been shown to augment anti-cancer immunity by promoting the activation of CD8+ T cells and reprogramming macrophages towards a pro-inflammatory M1-like phenotype.[1]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of PTPN22.[11] Its primary mechanism of action involves the blockade of PTPN22's phosphatase activity, which in turn leads to increased phosphorylation of its downstream targets within the TCR signaling cascade.[9][12] This results in a lowered threshold for T-cell activation, enabling a more robust response to tumor-associated antigens.[7][9]

Key molecular events following PTPN22 inhibition by L-1 include:

  • Increased phosphorylation of Lck (Y394) and Zap70 (Y493) in CD8+ T cells.[9][12]

  • Enhanced T-cell activation and proliferation upon antigen presentation.[2][5]

  • Increased production of pro-inflammatory cytokines such as IFN-γ and IL-2.[7][12]

  • Polarization of tumor-associated macrophages (TAMs) towards an M1-like, anti-tumor phenotype.[1][13]

  • Augmented infiltration of immune cells , including CD8+ T cells, CD4+ T cells, and NK cells, into the tumor microenvironment.[1][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound (L-1) and genetic models of PTPN22 deficiency.

Table 1: In Vitro Inhibitor Potency

CompoundTargetIC50KiSelectivityReference
This compound (L-1)PTPN221.4 µM0.50 µM>7-10 fold over similar phosphatases[11]
L-107PTPN22630 nMN/A>10-fold over SHP2/PTP1B[14]

Table 2: In Vivo Anti-Tumor Efficacy of PTPN22 Inhibition

ModelTreatmentOutcomeReference
MC38 Colon Carcinoma (C57BL/6J mice)PTPN22-KO vs. WTSignificantly lower tumor growth, gross tumor size, and tumor weights in PTPN22-KO mice.[1][13][1]
MC38 Colon Carcinoma (C57BL/6J mice)This compound (L-1) vs. VehicleSignificantly reduced tumor growth.[11][13][1]
CT26 Colon Carcinoma (BALB/c mice)This compound (L-1) vs. VehicleSignificant anti-tumor effects.[9][11][1]
MC38 Colon Carcinoma (C57BL/6J mice)PTPN22-KO + anti-PD-145% complete response in PTPN22-deficient mice vs. 20% in WT mice with anti-PD-L1 treatment.[9][9]
MC38 & CT26 modelsThis compound (L-1) + anti-PD-1Enhanced tumor growth control compared to either monotherapy.[9][15][1]
Hepa1-6 Tumor ModelPtpn22 deficiencySpontaneous tumor regressions.[16][16]
CT26 Tumor ModelPtpn22-/- + anti-PD-L150% complete response in Ptpn22-/- mice vs. 0% in WT mice.[16][16]

Table 3: Immunophenotyping of the Tumor Microenvironment Following PTPN22 Inhibition

Cell TypeChange upon PTPN22 InhibitionReference
CD8+ T cellsIncreased infiltration and activation.[1] Higher expression of CD69, PD-1, and LAG3.[13][1]
CD4+ T cellsIncreased infiltration.[13] Higher expression of CD69.[13][1]
Tumor-Associated Macrophages (TAMs)Increased infiltration and polarization to M1-like phenotype (MHC-II expressing).[1][13][1]
Natural Killer (NK) cellsIncreased infiltration and activation (higher Granzyme B and CD69 expression).[1][13][1]
Dendritic Cells (DCs)Increased proliferation of CD103+ DCs and enhanced antigen presentation.[17][18][17]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

  • Cell Lines and Culture: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and B16-OVA (melanoma) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.[13][19]

  • Animal Models: Wild-type and PTPN22-knockout (PTPN22-KO) mice on a C57BL/6J or BALB/c background are used.[13][20] Mice are typically 6-8 weeks old at the start of the experiment.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., 2.5 x 105 MC38 cells) in phosphate-buffered saline (PBS) is injected subcutaneously into the flank of the mice.[13]

  • Inhibitor and Antibody Administration:

    • This compound (L-1): Administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., twice daily for 5 days a week for 2 weeks, then once daily for 5 days a week for 1 week).[1][13] A vehicle control (e.g., a solution of DMSO, PEG400, and saline) is used for the control group.

    • Checkpoint Inhibitors: Anti-PD-1 or anti-PD-L1 antibodies (e.g., 200 µg per dose) are administered i.p. at specified time points (e.g., a single dose on day 8 post-tumor implantation).[13] An isotype control antibody is used for the control group.

  • Tumor Measurement and Analysis: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width2) / 2.[13] At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).

  • Statistical Analysis: Tumor growth curves are compared using nonlinear regression analysis.[13]

  • Tissue Processing: Tumors, spleens, and tumor-draining lymph nodes are harvested and processed into single-cell suspensions. Tumors are typically minced and digested with an enzyme cocktail (e.g., collagenase, DNase I).

  • Cell Staining: Cells are stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify and phenotype different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, NK1.1, PD-1, LAG3, CD69, Granzyme B).

  • Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using software such as FlowJo to quantify the frequency and activation status of different immune cell subsets.

  • T-cell Isolation: CD4+ or CD8+ T cells are isolated from the spleens and lymph nodes of wild-type or PTPN22-KO mice using magnetic-activated cell sorting (MACS).

  • Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound.

  • Analysis of Activation: T-cell activation is assessed by measuring proliferation (e.g., using CFSE dilution), cytokine production (e.g., IL-2, IFN-γ by ELISA or intracellular cytokine staining), and expression of activation markers (e.g., CD25, CD69 by flow cytometry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to this compound.

PTPN22_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signaling_Cascade Signaling Cascade TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) ZAP70->Downstream Phosphorylates Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation PTPN22 PTPN22 PTPN22->Lck Dephosphorylates PTPN22->ZAP70 Dephosphorylates Ptpn22_IN_1 This compound (L-1) Ptpn22_IN_1->PTPN22 Inhibits

Caption: PTPN22 negatively regulates TCR signaling.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Groups cluster_Analysis Endpoint Analysis Mouse_Models WT and PTPN22-KO Mice Tumor_Implantation Subcutaneous Implantation of Cancer Cells (e.g., MC38) Mouse_Models->Tumor_Implantation Vehicle Vehicle Control Tumor_Implantation->Vehicle Randomization Ptpn22_Inhibitor This compound (L-1) Tumor_Implantation->Ptpn22_Inhibitor Randomization Anti_PD1 anti-PD-1 Tumor_Implantation->Anti_PD1 Randomization Combination L-1 + anti-PD-1 Tumor_Implantation->Combination Randomization Tumor_Growth Tumor Volume Measurement Vehicle->Tumor_Growth Monitor Ptpn22_Inhibitor->Tumor_Growth Monitor Anti_PD1->Tumor_Growth Monitor Combination->Tumor_Growth Monitor Immunophenotyping Flow Cytometry of Tumor, Spleen, dLN Tumor_Growth->Immunophenotyping At study termination Histology Immunohistochemistry Tumor_Growth->Histology At study termination

Caption: In vivo anti-tumor efficacy study workflow.

Conclusion and Future Directions

The inhibition of PTPN22, exemplified by the preclinical development of this compound (L-1), represents a compelling new axis in cancer immunotherapy.[8][9] By systemically lowering the threshold for T-cell activation and remodeling the tumor microenvironment to be more pro-inflammatory, PTPN22 inhibitors have demonstrated significant single-agent anti-tumor activity and synergistic effects with checkpoint blockade.[1][9][15]

Future research should focus on:

  • Optimization of PTPN22 inhibitors: Development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, such as the recently reported L-107 and L-107-8 compounds.[14]

  • Combination Strategies: Exploring the synergy of PTPN22 inhibitors with other immunotherapies beyond anti-PD-1/PD-L1, such as adoptive cell therapies (e.g., CAR-T) and cancer vaccines.

  • Biomarker Development: Investigating whether the PTPN22 genotype (e.g., the rs2476601 variant) can serve as a predictive biomarker for response to PTPN22 inhibitors or other immunotherapies.[1][6]

  • Clinical Translation: Advancing the most promising PTPN22 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

References

PTPN22 protein function in immune regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PTPN22 Protein Function in Immune Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical regulator of immune homeostasis, primarily expressed in hematopoietic cells. It functions as a key gatekeeper for signaling thresholds in both the adaptive and innate immune systems. Genetic variants in the PTPN22 gene, particularly the C1858T single nucleotide polymorphism (SNP) resulting in the R620W amino acid substitution, are among the strongest non-HLA genetic risk factors for a wide array of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. This document provides a comprehensive technical overview of PTPN22's structure, its multifaceted roles in T cells, B cells, and innate immune cells, the functional consequences of the disease-associated R620W variant, and detailed experimental protocols for its study.

PTPN22: Structure and Expression

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp) in humans, is an ~90 kDa protein characterized by three primary domains: an N-terminal protein tyrosine phosphatase (PTP) catalytic domain, a central interdomain region, and a C-terminal tail containing four proline-rich motifs (P1-P4). The P1 motif is crucial as it mediates the interaction with the SH3 domain of C-terminal Src kinase (Csk), another key negative regulator of lymphocyte signaling. The autoimmunity-associated R620W mutation is located within this P1 motif.

PTPN22 is predominantly expressed in immune cells, including T cells, B cells, NK cells, monocytes, macrophages, dendritic cells, and neutrophils. Expression levels are highest in activated CD4+ and CD8+ T cells, followed by NK and B cells, with lower levels observed in monocytes.

Table 1: Relative PTPN22 Expression in Immune Cells
Cell TypeRelative PTPN22 Expression LevelReference
Activated Naïve CD4+/CD8+ T CellsHigh
NK CellsModerate-High
B CellsModerate
MonocytesLow
Primary Sjögren's Syndrome Patients1.94-fold higher in active vs. inactive disease

PTPN22 in Adaptive Immune Regulation

PTPN22 is a pivotal negative regulator of antigen receptor signaling, setting the activation threshold for T and B lymphocytes.

T Cell Receptor (TCR) Signaling

The primary function of PTPN22 in T cells is to suppress TCR signaling. Upon TCR engagement, PTPN22 is recruited to the immunological synapse where it dephosphorylates and thereby inactivates key kinases and adaptor proteins essential for signal propagation.

Key PTPN22 Substrates in T Cells:

  • Src Family Kinases (SFKs): Lck (at activating Tyr394) and Fyn (at activating Tyr420).

  • Syk Family Kinases: ZAP-70 (at activating Tyr493).

  • TCR Complex Components: TCR zeta (TCRζ) and CD3ε.

  • Other Signaling Intermediates: Vav, a guanine nucleotide exchange factor, and the ATPase valosin-containing protein (VCP).

By dephosphorylating these targets, PTPN22 effectively raises the threshold for T cell activation. This function is particularly important for dampening responses to low-affinity or self-antigens, thereby playing a crucial role in maintaining self-tolerance. PTPN22's inhibitory capacity is amplified through its interaction with Csk, which phosphorylates the inhibitory C-terminal tyrosine on SFKs.

PTPN22_TCR_Signaling PTPN22 Regulation of TCR Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR-CD3 Lck Lck TCR->Lck pY CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR ZAP70 ZAP-70 Lck->ZAP70 pY LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 pY PLCg1 PLCγ1 LAT_SLP76->PLCg1 Downstream Ca2+ / NFAT Ras / AP-1 PKC / NF-κB PLCg1->Downstream Activation T Cell Activation (Proliferation, IL-2) Downstream->Activation PTPN22 PTPN22 PTPN22->TCR dephosphorylates TCRζ PTPN22->Lck dephosphorylates Y394 PTPN22->ZAP70 dephosphorylates Y493 Csk Csk PTPN22->Csk P1 motif interaction Csk->Lck phosphorylates inhibitory Y505

Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating key kinases.

B Cell Receptor (BCR) Signaling

In B cells, PTPN22 performs a similar inhibitory role, functioning as a negative regulator of BCR signaling and BCR-induced apoptosis. The autoimmunity-associated PTPN22 R620W variant leads to blunted BCR signaling. This dampened signaling is hypothesized to impair central and peripheral tolerance checkpoints, allowing autoreactive B cells to escape negative selection and persist.

PTPN22_BCR_Signaling PTPN22 Regulation of BCR Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR (Igα/Igβ) Lyn Lyn BCR->Lyn pY Lyn->BCR Syk Syk Lyn->Syk pY BLNK_BTK BLNK/BTK Signalosome Syk->BLNK_BTK pY PLCg2 PLCγ2 BLNK_BTK->PLCg2 Activation B Cell Activation (Proliferation, Antibodies) PLCg2->Activation PTPN22 PTPN22 PTPN22->Lyn dephosphorylates PTPN22->Syk dephosphorylates

Caption: PTPN22 inhibits BCR signaling by targeting key downstream kinases like Syk.

PTPN22 in Innate Immune Regulation

Beyond its role in lymphocytes, PTPN22 is an important modulator of innate immune responses, particularly in myeloid cells. Here, its function can be distinct from its role as a simple negative regulator. In response to TLR ligands, PTPN22 acts as an adaptor protein that potentiates type I interferon (IFN) production. It achieves this by interacting with TNF receptor-associated factor 3 (TRAF3), augmenting its activating K63-linked ubiquitination, which is required for the activation of IRF3 and IRF7 transcription factors.

PTPN22_TLR_Signaling PTPN22 in Innate TLR Signaling TLR TLR3, TLR9 (Endosomal) TRIF TRIF TLR->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF IRF3 / IRF7 TBK1->IRF pY IFN Type I IFN Production IRF->IFN PTPN22 PTPN22 (Adaptor function) PTPN22->TRAF3 potentiates K63 ubiquitination

Caption: PTPN22 potentiates TLR-induced Type I IFN production via TRAF3.

The Autoimmunity-Associated R620W Variant

The PTPN22 C1858T SNP (rs2476601) causes an arginine-to-tryptophan substitution at position 620 (R620W). This variant has profound, though sometimes conflicting, effects on immune function depending on the cellular context.

  • Disrupted Csk Interaction: The R620W change within the P1 motif significantly weakens the interaction between PTPN22 and Csk.

  • Altered T Cell Function: The consequence of this disrupted interaction on TCR signaling is complex. Some studies report the variant is a gain-of-function, leading to increased phosphatase activity and more potent suppression of TCR signaling. However, more recent evidence suggests it acts as a loss-of-function variant in the context of weak, self-antigen signals, allowing for the inappropriate activation of autoreactive T cells that would normally be restrained.

  • Altered B Cell Function: In B cells, the R620W variant is associated with blunted BCR signaling, which may impair the proper deletion of self-reactive B cells during development.

  • Altered Innate Cell Function: In myeloid cells, the R620W variant acts as a hypomorphic or reduced-function allele, leading to diminished TLR-induced type I IFN production. This impairment in innate antiviral defense could contribute to autoimmunity by allowing for persistent inflammatory triggers.

Table 2: Functional Effects of the PTPN22 R620W Variant
Cell TypeCellular ProcessEffect of R620W VariantQuantitative ImpactReference
CD4+ T CellsTCR-induced IL-2 SecretionReducedSignificantly reduced
CD4+ T CellsTCR-induced Calcium MobilizationReducedDiminished
CD4+ Memory T CellsTCR-induced IL-10 ProductionReducedDiminished
B CellsBCR-mediated ProliferationReducedImpaired
B CellsBCR-induced Syk PhosphorylationReducedReduced
Myeloid CellsTLR-induced Type I IFN ProductionReducedDiminished

Experimental Protocols & Workflows

Studying PTPN22 function requires a combination of biochemical, molecular, and cellular techniques.

PTPN22 Phosphatase Assay

This biochemical assay measures the enzymatic activity of PTPN22 by quantifying the dephosphorylation of a substrate.

Methodology:

  • Reagent Preparation: Recombinant purified PTPN22 (wild-type or variant) is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT). The substrate, p-nitrophenyl phosphate (pNPP), is prepared in the same buffer.

  • Reaction Initiation: The assay is performed in a 96-well plate. The PTPN22 enzyme solution is added to the wells. The reaction is initiated by adding the pNPP substrate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH. This also develops the yellow color of the product, p-nitrophenol.

  • Data Acquisition: The absorbance of the p-nitrophenol product is measured at 405 nm using a plate reader.

  • Analysis: A standard curve is generated using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. Enzymatic activity is calculated and expressed in units such as mol of product/mol of enzyme/min.

Phosphatase_Assay_Workflow Workflow: PTPN22 Phosphatase Assay A 1. Prepare Reagents (Assay Buffer, PTPN22 Enzyme, pNPP Substrate) B 2. Add PTPN22 Enzyme to 96-well plate A->B C 3. Initiate Reaction by adding pNPP B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction with NaOH D->E F 6. Read Absorbance at 405 nm E->F G 7. Calculate Activity (vs. Standard Curve) F->G

Caption: A typical workflow for a colorimetric PTPN22 phosphatase assay using pNPP.

Co-Immunoprecipitation (Co-IP) for PTPN22 Interactions

Co-IP is used to identify proteins that interact with PTPN22 within a cellular context.

Methodology:

  • Cell Lysis: Cells (e.g., Jurkat T cells) are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions. The lysate is cleared by centrifugation.

  • Pre-clearing: The lysate is incubated with Protein A/G beads (e.g., agarose or magnetic) to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for PTPN22 (or an isotype control IgG for a negative control) overnight at 4°C with gentle rotation.

  • Complex Capture: Fresh Protein A/G beads are added to the lysate-antibody mixture and incubated for 1-4 hours to capture the antibody-PTPN22-interactor complexes.

  • Washing: The beads are pelleted and washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting proteins (e.g., Csk) or by mass spectrometry for unbiased discovery of novel interactors.

CoIP_Workflow Workflow: Co-Immunoprecipitation (Co-IP) A 1. Cell Lysis (Non-denaturing buffer) B 2. Pre-clear Lysate with Protein A/G beads A->B C 3. Incubate with Antibody (Anti-PTPN22 or IgG control) B->C D 4. Capture Immune Complex with fresh Protein A/G beads C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Proteins (e.g., boil in sample buffer) E->F G 7. Analyze Eluate (Western Blot or Mass Spec) F->G

Caption: Standard workflow for identifying PTPN22-interacting proteins via Co-IP.

Flow Cytometry for T Cell Phenotyping

Flow cytometry is essential for analyzing the frequency and activation state of immune cell populations based on PTPN22 genotype or functional state.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from peripheral blood (PBMCs), spleen, or lymph nodes.

  • Surface Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44 for memory, CD62L for naive) in a staining buffer (e.g., PBS with 2% FBS).

  • Fixation and Permeabilization (for intracellular targets): If analyzing intracellular proteins (e.g., transcription factors like T-bet, or cytokines like IFN-γ), cells are fixed and permeabilized using a specialized buffer system.

  • Intracellular Staining: Cells are incubated with antibodies against intracellular targets.

  • Data Acquisition: Stained cells are run on a flow cytometer. Lasers excite the fluorochromes, and detectors measure the emitted light, quantifying the expression of each marker on a single-cell basis.

  • Data Analysis: Using analysis software (e.g., FlowJo), cells are "gated" sequentially to identify specific populations (e.g., gating on lymphocytes, then CD3+ T cells, then CD4+ helpers) and quantify their frequencies or marker expression levels (Mean Fluorescence Intensity).

Flow_Cytometry_Workflow Workflow: Immune Cell Phenotyping by Flow Cytometry A 1. Prepare Single-Cell Suspension B 2. Surface Marker Staining (e.g., anti-CD3, -CD4, -CD44) A->B C 3. (Optional) Fix and Permeabilize Cells B->C if needed E 5. Acquire Data on Flow Cytometer B->E D 4. (Optional) Intracellular Marker Staining (e.g., anti-IFNγ) C->D D->E F 6. Analyze Data (Gating and Quantification) E->F

Caption: General workflow for analyzing immune cell subsets using flow cytometry.

Conclusion and Future Directions

PTPN22 is a master regulator of immune signaling with profound implications for autoimmune disease. Its function is highly context-dependent, acting as a critical brake on lymphocyte activation while simultaneously promoting innate antiviral responses. The R620W variant disrupts these functions in a cell-specific manner, contributing to the breakdown of self-tolerance. Understanding the precise molecular mechanisms—how the variant alters substrate specificity, the balance between its catalytic and adaptor functions, and its regulation by cellular redox states—remains an active area of investigation. For drug development professionals, the nuanced roles of PTPN22 present both challenges and opportunities. Targeting PTPN22 could be a powerful therapeutic strategy for autoimmune disorders, but approaches may need to be tailored to either inhibit or enhance its activity depending on the specific cellular pathway and disease context.

Navigating T-Cell Activation: A Technical Guide to the Effects of PTPN22 Inhibition on Lck and ZAP70 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the effects of a representative PTPN22 inhibitor, L-1, on Lck and ZAP70 phosphorylation, as no specific data for "Ptpn22-IN-1" is available in the current body of scientific literature. The principles and methodologies described herein are based on published studies of L-1 and are intended to serve as a comprehensive resource for understanding the impact of PTPN22 inhibition on proximal T-cell receptor signaling.

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell activation. It functions by dephosphorylating key signaling molecules downstream of the T-cell receptor (TCR), thereby dampening the immune response. Two of the primary substrates of PTPN22 are the tyrosine kinases Lck and ZAP70. Inhibition of PTPN22 is a promising therapeutic strategy for enhancing immune responses, particularly in the context of cancer immunotherapy. This guide provides an in-depth analysis of the effects of the PTPN22 inhibitor, L-1, on the phosphorylation of Lck and ZAP70, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

The Role of PTPN22 in T-Cell Receptor Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. This process is tightly regulated by a balance of protein tyrosine kinases and phosphatases.

Lck (Lymphocyte-specific protein tyrosine kinase) is one of the first kinases activated upon TCR stimulation. Its autophosphorylation at tyrosine 394 (Y394) is crucial for its activation.[1][2] Activated Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.

These phosphorylated ITAMs serve as docking sites for ZAP70 (Zeta-chain-associated protein kinase 70).[1] Lck then phosphorylates ZAP70 at multiple sites, including tyrosine 493 (Y493), leading to its full activation.[2] Activated ZAP70, in turn, phosphorylates downstream adaptor proteins like LAT and SLP-76, propagating the signaling cascade.

PTPN22 acts as a brake on this process by dephosphorylating the activating tyrosine residues on both Lck (Y394) and ZAP70 (Y493), thus terminating the signal and attenuating T-cell activation.[1][2]

PTPN22 Inhibition and its Effect on Lck and ZAP70

Pharmacological inhibition of PTPN22 is expected to block its phosphatase activity, leading to a sustained phosphorylation and activation of its substrates, including Lck and ZAP70. The small molecule inhibitor L-1 has been shown to achieve this, thereby enhancing T-cell activation.

Signaling Pathway of PTPN22 Inhibition

The following diagram illustrates the signaling pathway, highlighting the role of PTPN22 and the effect of its inhibition.

PTPN22_Signaling cluster_TCR TCR Complex TCR TCR Lck_inactive Lck (pY505) TCR->Lck_inactive TCR Engagement CD3 CD3/ζ-chains ZAP70_inactive ZAP70 CD3->ZAP70_inactive Recruits Lck_active Lck (pY394) Lck_inactive->Lck_active Autophosphorylation Lck_active->CD3 Phosphorylates ITAMs ZAP70_active ZAP70 (pY493) ZAP70_inactive->ZAP70_active Phosphorylated by Lck Downstream Downstream Signaling (LAT, SLP-76) ZAP70_active->Downstream Phosphorylates Activation T-Cell Activation Downstream->Activation PTPN22 PTPN22 PTPN22->Lck_active Dephosphorylates PTPN22->ZAP70_active Dephosphorylates Inhibitor L-1 Inhibitor->PTPN22 Inhibits InVitro_Workflow start Start recombinant_ptpn22 Recombinant PTPN22 start->recombinant_ptpn22 incubation Incubate at 37°C recombinant_ptpn22->incubation inhibitor PTPN22 Inhibitor (L-1) inhibitor->incubation substrate Phosphopeptide Substrate (e.g., p-Lck Y394 peptide) substrate->incubation reaction_buffer Reaction Buffer reaction_buffer->incubation stop_reaction Stop Reaction (e.g., add malachite green) incubation->stop_reaction read_plate Read Absorbance (Phosphate Detection) stop_reaction->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end WesternBlot_Workflow start Start cells Culture T-cells (e.g., Jurkat or primary CD8+) start->cells treat Treat with PTPN22 Inhibitor (L-1) and Vehicle Control cells->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate lyse Lyse Cells stimulate->lyse quantify Protein Quantification (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (p-Lck Y394, p-ZAP70 Y493, total Lck, total ZAP70, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze end End analyze->end

References

PTPN22-IN-1: A Technical Guide to its Impact on T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of T-cell activation. Its established role in autoimmune diseases has paved the way for the exploration of its inhibition as a therapeutic strategy. More recently, targeting PTPN22 has emerged as a promising avenue in cancer immunotherapy. This technical guide provides an in-depth overview of PTPN22-IN-1, a potent and selective inhibitor of PTPN22, and its profound impact on T-cell activation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Introduction to PTPN22 and its Role in T-Cell Signaling

PTPN22 is a protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It functions as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade, thereby controlling T-cell activation, proliferation, and differentiation. The primary mechanism of PTPN22-mediated inhibition involves the dephosphorylation of key activating tyrosine residues on proximal kinases in the TCR signaling pathway, most notably Lck (Y394) and ZAP-70 (Y493). By dampening the strength of TCR signaling, PTPN22 helps maintain immune homeostasis and prevent autoimmunity.

Genetic variants of PTPN22 that alter its function are strongly associated with a predisposition to autoimmune diseases such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. Conversely, the inhibition or genetic knockout of PTPN22 has been shown to enhance T-cell responses, particularly to weak or self-antigens, making it an attractive target for augmenting anti-tumor immunity.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as L-1) is a small molecule inhibitor designed to specifically target the catalytic activity of PTPN22. Its development represents a significant step towards the pharmacological modulation of T-cell responses for therapeutic benefit.

Quantitative Data on PTPN22 Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant PTPN22 inhibitors.

Inhibitor Parameter Value Reference
This compound (L-1)IC501.4 µM[1][2]
Ki0.50 µM[1][2]
Selectivity>7-10 fold over similar phosphatases[1]
Compound 8bKi110 nM
LTV-1IC500.047 - 16.8 µM (range for 190 compounds)[2]

Table 1: Biochemical Potency of PTPN22 Inhibitors

Inhibitor / Condition Cell Type Assay Effect Reference
This compound (L-1)CD8+ T cellsPhosphorylation of Lck (Y394) and ZAP-70 (Y493)Increased phosphorylation[2]
MC38 and CT26 tumor modelsT-cell infiltration (CD4+ and CD8+)Enhanced infiltration[2]
T-cells in tumor modelsExpression of CD69, PD-1, and LAG3Higher expression[2]
Compound 8b (15 µM)Jurkat T cellsPhosphorylation of ZAP-70 (Y319)Increased phosphorylation[2]
Jurkat T cellsCD69 surface expressionInduced downstream activation[2]
PTPN22 KnockoutCD8+ T cellsIL-2 ProductionIncreased production, neutralizing TGFβ suppression[2]
CD8+ T cellsGranzyme B and IFNγ productionIncreased production[2]

Table 2: Cellular and In Vivo Effects of PTPN22 Inhibition on T-Cell Activation

Signaling Pathways Modulated by this compound

This compound enhances T-cell activation by inhibiting the dephosphorylation of key signaling molecules downstream of the T-cell receptor. The following diagram illustrates the canonical TCR signaling pathway and the point of intervention by this compound.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Calcineurin Ca2+/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Calcineurin->NFAT T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation Transcription Factors NFAT->T_Cell_Activation Transcription Factors AP1->T_Cell_Activation Transcription Factors PTPN22 PTPN22 PTPN22->Lck Dephosphorylates (Y394) (Inhibition) PTPN22->ZAP70 Dephosphorylates (Y493) (Inhibition) PTPN22_IN_1 This compound PTPN22_IN_1->PTPN22 Inhibits

Diagram 1: TCR Signaling Pathway and this compound Intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on T-cell activation.

Western Blot for Phosphorylation of Lck and ZAP-70

This protocol is designed to assess the phosphorylation status of key TCR signaling proteins in T-cells following treatment with a PTPN22 inhibitor.

Materials:

  • Jurkat T-cells or primary human/mouse T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-phospho-Lck (Y394), anti-Lck (total), anti-phospho-ZAP-70 (Y493), anti-ZAP-70 (total), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture T-cells to the desired density. Pre-incubate cells with this compound or vehicle control for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with soluble or plate-bound anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10 minutes).

  • Cell Lysis: Immediately after stimulation, place cells on ice and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Flow Cytometry for T-Cell Activation Markers

This protocol allows for the quantification of T-cell activation by measuring the surface expression of markers like CD69 and PD-1.

Materials:

  • Primary T-cells or a T-cell line

  • This compound

  • Stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-PD-1

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture T-cells and treat with this compound or vehicle control.

  • Stimulation: Stimulate the cells for 18-24 hours.

  • Staining:

    • Harvest and wash the cells.

    • Stain with a fixable viability dye to exclude dead cells.

    • Stain with the panel of fluorochrome-conjugated surface antibodies for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then on CD4+ or CD8+ T-cell populations. Determine the percentage of cells expressing CD69 and PD-1 and the mean fluorescence intensity (MFI) of these markers.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel PTPN22 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50, Ki determination) Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays Lead Compound Phosphorylation Phosphorylation Analysis (Western Blot) Activation_Markers Activation Marker Expression (Flow Cytometry) Cytokine_Production Cytokine Production (ELISA, Flow Cytometry) PK_PD Pharmacokinetics & Pharmacodynamics Phosphorylation->PK_PD Activation_Markers->PK_PD Cytokine_Production->PK_PD Tumor_Models Syngeneic Mouse Tumor Models PK_PD->Tumor_Models Optimized Dosing

Diagram 2: Experimental Workflow for PTPN22 Inhibitor Evaluation.

Conclusion and Future Directions

This compound and other selective inhibitors of PTPN22 have demonstrated a clear capacity to augment T-cell activation by targeting a key negative regulatory checkpoint in the TCR signaling pathway. The preclinical data strongly support the continued investigation of PTPN22 inhibition as a monotherapy or in combination with other immunotherapies, such as checkpoint blockade, for the treatment of cancer. Future research should focus on optimizing the pharmacological properties of PTPN22 inhibitors for clinical development and further elucidating the full spectrum of their effects on the tumor microenvironment. The logical relationship between PTPN22's role in autoimmunity and its potential in immuno-oncology underscores the delicate balance of immune regulation and the exciting therapeutic opportunities that arise from its modulation.

Logic_Relationship PTPN22_Activity PTPN22 Activity TCR_Threshold Increased TCR Activation Threshold PTPN22_Activity->TCR_Threshold Autoimmunity_Risk Decreased Autoimmunity Risk TCR_Threshold->Autoimmunity_Risk Anti_Tumor_Immunity Suppressed Anti-Tumor Immunity TCR_Threshold->Anti_Tumor_Immunity PTPN22_Inhibition PTPN22 Inhibition (e.g., this compound) Decreased_TCR_Threshold Decreased TCR Activation Threshold PTPN22_Inhibition->Decreased_TCR_Threshold Enhanced_T_Cell_Activation Enhanced T-Cell Activation Decreased_TCR_Threshold->Enhanced_T_Cell_Activation Therapeutic_Potential Therapeutic Potential (Cancer Immunotherapy) Enhanced_T_Cell_Activation->Therapeutic_Potential

Diagram 3: Logical Relationship of PTPN22 Activity and Inhibition.

References

PTPN22 Inhibition: A Technical Guide to Ptpn22-IN-1 as a Potential Therapeutic for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) has emerged as a high-value therapeutic target for a multitude of autoimmune diseases due to its critical role as a negative regulator of T-cell activation. Genetic variants of PTPN22 are among the strongest non-HLA genetic risk factors associated with conditions such as rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus.[1][2][3] PTPN22 exerts its inhibitory function by dephosphorylating key kinases in the T-cell receptor (TCR) signaling pathway, thereby dampening the immune response.[4][5][6] This guide provides a technical overview of Ptpn22-IN-1 (also known as L-1), a potent and selective small molecule inhibitor of PTPN22, exploring its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its evaluation.

The Role of PTPN22 in Autoimmune Pathogenesis

PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp), is predominantly expressed in hematopoietic cells and acts as a crucial checkpoint in immune signaling.[1][5] Its primary function is to dephosphorylate and inactivate key signaling intermediates downstream of the T-cell receptor, effectively raising the threshold for T-cell activation.[4][6][7]

PTPN22 in the T-Cell Receptor (TCR) Signaling Pathway

Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. PTPN22 acts as a brake on this process. It directly targets and dephosphorylates the activating tyrosine residues of essential kinases such as Lck (Y394) and ZAP70 (Y493), as well as components of the TCR complex itself.[4][5][8] This dephosphorylation attenuates the signal, preventing an excessive or inappropriate immune response.

A gain-of-function polymorphism (R620W) in the PTPN22 gene is strongly linked to autoimmunity and is believed to result in a more active phosphatase, leading to over-inhibition of TCR signaling.[7][9] This may impair the selection and function of regulatory T-cells or alter the activation threshold of self-reactive T-cells, contributing to the breakdown of self-tolerance. Therefore, inhibiting PTPN22 is a promising therapeutic strategy to restore normal immune homeostasis.

PTPN22_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Kinases Downstream Kinases cluster_Activation Cellular Response TCR TCR Lck Lck TCR->Lck phosphorylates CD3 CD3ζ ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates ITAMs Activation T-Cell Activation (Proliferation, Cytokine Release) ZAP70->Activation activates PTPN22 PTPN22 (Lyp) PTPN22->CD3 dephosphorylates PTPN22->Lck dephosphorylates (Y394) PTPN22->ZAP70 dephosphorylates (Y493) Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

PTPN22 negatively regulates T-Cell Receptor (TCR) signaling.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as L-1) is a novel, competitive small molecule inhibitor developed to target the catalytic activity of PTPN22.[1][4][10] Its development provides a critical tool for probing PTPN22 function and serves as a lead compound for therapeutic development.

Biochemical and Pharmacokinetic Properties

This compound demonstrates potent inhibition of the PTPN22 enzyme and has been profiled for its selectivity and in vivo pharmacokinetic properties. A derivative, L-107-8, has been developed with even greater potency.[7]

Table 1: Biochemical Potency of PTPN22 Inhibitors

Compound Target IC50 Ki Mechanism of Action
This compound (L-1) PTPN22 1.4 ± 0.2 µM[1] 0.50 ± 0.03 µM[1] Competitive[1]

| L-107-8 | PTPN22 | 630 nM[7] | Not Reported | Not Reported |

Table 2: Selectivity and Pharmacokinetic Profile of this compound (L-1)

Parameter Value Details
Selectivity >7-10 fold[1][10] Assessed against a panel of 16 other protein tyrosine phosphatases.
Administration 10 mg/kg, Intraperitoneal (in mice)[1] -
Cmax 1.11 µM[1] Maximum plasma concentration.

| AUC | 4.55 µM·h[1] | Area under the curve, indicating total drug exposure over time. |

Experimental Protocols and Methodologies

The evaluation of PTPN22 inhibitors relies on robust biochemical and cellular assays. The following sections detail the standard methodologies used to determine inhibitor potency and cellular effects.

Biochemical PTPN22 Inhibition Assay (Malachite Green)

This assay quantifies the enzymatic activity of PTPN22 by measuring the release of free phosphate from a substrate. The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.

Malachite_Green_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A 1. Prepare Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2) B 2. Serially dilute this compound in DMSO, then assay buffer A->B D 4. Add PTPN22 enzyme to microplate wells containing diluted inhibitor B->D C 3. Prepare PTPN22 enzyme and phosphopeptide substrate (e.g., DiFMUP) in assay buffer F 6. Initiate reaction by adding phosphopeptide substrate C->F E 5. Pre-incubate for 10-15 min at room temperature D->E E->F G 7. Incubate for 15-30 min at 37°C F->G H 8. Terminate reaction and develop color by adding Malachite Green Reagent G->H I 9. Incubate for 15 min at RT for color development H->I J 10. Read absorbance at ~630 nm I->J K 11. Calculate % Inhibition and determine IC50 value J->K

Workflow for a Malachite Green-based PTPN22 enzymatic assay.

Protocol Details:

  • Reagent Preparation : Prepare assay buffer, a phosphopeptide substrate (such as DiFMUP or a specific tyrosine-phosphorylated peptide), and the Malachite Green detection reagent.

  • Inhibitor Dilution : Perform serial dilutions of this compound to generate a range of concentrations for IC50 determination.

  • Enzyme Reaction : In a 96-well plate, add the PTPN22 enzyme to wells containing the diluted inhibitor or vehicle control (DMSO).

  • Initiation : Start the reaction by adding the phosphopeptide substrate. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Detection : Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate produced by PTPN22 activity.

  • Measurement : After a short incubation at room temperature to allow color development, measure the absorbance at approximately 620-660 nm.

  • Analysis : Calculate the percent inhibition at each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[3]

Cellular Assay: Western Blot for Lck Phosphorylation

To confirm that this compound engages its target in a cellular context, its effect on the phosphorylation status of downstream substrates like Lck is measured in a relevant cell line, such as Jurkat T-cells.

Protocol Details:

  • Cell Culture and Treatment : Culture Jurkat T-cells to an appropriate density. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • T-Cell Stimulation : Activate the T-cell receptor signaling pathway by stimulating the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Lck (p-Lck Y394).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : To normalize the data, strip the membrane and re-probe with an antibody for total Lck. Quantify band intensity to determine the relative increase in Lck phosphorylation upon treatment with this compound.

Therapeutic Rationale and Future Directions

The inhibition of PTPN22 by a small molecule like this compound presents a compelling therapeutic strategy for autoimmune diseases. By blocking the phosphatase activity of PTPN22, the inhibitor effectively lowers the threshold for T-cell activation. This can help restore immune responses that may be overly suppressed in individuals with the gain-of-function PTPN22 variant, potentially re-establishing immune tolerance.

The development of more potent analogs like L-107-8 demonstrates the tractability of the PTPN22 target and the potential for creating clinical candidates with improved efficacy and drug-like properties.[7] Future research will need to focus on comprehensive preclinical evaluation in relevant autoimmune disease models to assess in vivo efficacy, safety, and therapeutic window. The strong genetic link between PTPN22 and autoimmunity suggests that patients could potentially be stratified based on their PTPN22 genotype to identify those most likely to respond to this therapeutic approach.

References

Probing the Immune Synapse: A Technical Guide to the Basic Research Applications of PTPN22 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a critical negative regulator of signal transduction in hematopoietic cells.[1][2] Predominantly expressed in immune cells, PTPN22 plays a pivotal role in setting the activation threshold for the T-cell receptor (TCR).[1][3] It achieves this by dephosphorylating key kinases and adaptor proteins essential for propagating the TCR signal, thereby preventing spurious or excessive T-cell activation.[1][4][5]

Genetic variants of PTPN22, particularly the gain-of-function R620W single nucleotide polymorphism, are strongly associated with a predisposition to a wide range of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[6] Conversely, a loss of PTPN22 function has been shown to enhance anti-tumor immunity.[4][7] This dual role makes PTPN22 a compelling target for both basic research and therapeutic development. Small molecule inhibitors of PTPN22 are invaluable chemical tools that allow researchers to pharmacologically modulate its activity, providing a means to dissect its complex roles in immune signaling, validate its function in disease models, and explore its potential as a therapeutic target.[2][8] This guide provides an in-depth overview of the core applications of PTPN22 inhibitors in a basic research context, with a focus on experimental design and data interpretation.

Elucidating PTPN22's Role in T-Cell Receptor (TCR) Signaling

The primary function of PTPN22 is to act as a brake on the TCR signaling cascade. Upon TCR engagement with an antigen-MHC complex, a signaling cascade is initiated by the Src-family kinase Lck, which phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[4][9] This creates docking sites for another kinase, ZAP70, which is subsequently phosphorylated and activated by Lck, leading to downstream signaling that results in T-cell activation, proliferation, and cytokine production.[1][4][9]

PTPN22 intervenes at critical checkpoints in this pathway. Its primary substrates include the activating tyrosine residues of key kinases such as Lck (Tyr394) and ZAP70 (Tyr493), as well as other signaling mediators like the TCRζ chain and VAV1.[1][4][5][9] By removing these activating phosphate groups, PTPN22 effectively terminates the signaling cascade.[4] PTPN22 also forms a complex with the C-terminal Src Kinase (Csk), which further suppresses Lck activity by phosphorylating its inhibitory tyrosine residue (Tyr505).[9]

PTPN22 inhibitors serve as powerful tools to dissect this pathway. By blocking PTPN22's phosphatase activity, these small molecules allow researchers to observe the consequences of unchecked signaling. Application of a PTPN22 inhibitor to T-cells leads to a measurable increase in the phosphorylation of its substrates (e.g., pLck Y394, pZAP70 Y493) following TCR stimulation, effectively lowering the threshold for T-cell activation.[9]

Figure 1: PTPN22's role as a negative regulator in the TCR signaling pathway.

Quantitative Data Summary of PTPN22 Inhibitors

The development of PTPN22 inhibitors has yielded several compounds with varying potencies and selectivities. This data is crucial for selecting the appropriate tool compound for a given research question. A highly potent and selective inhibitor is ideal for validating PTPN22 as the specific target of interest.

Compound NameTypeIC50 (µM)Ki (µM)Selectivity ProfileReference(s)
L-1 Competitive1.4 ± 0.20.50 ± 0.03>7-10 fold selective over 16 other PTPs.[9][10][11]
I-C11 Competitive4.6 ± 0.42.9 ± 0.5>7-fold selective over most PTPs; 2.6-fold over PTP1B.[9]
LTV-1 Competitive/MixedNot explicitly stated0.384 ± 0.0613-fold over TCPTP/PTP1B; >46-fold over SHP1, CD45.[9]
NC1 Non-competitive4.3 ± 0.3N/A>1.9-fold selective against a panel of PTPs.[9]
Compound 526 Competitive0.27N/APoorly selective against PTP1B, SHP1, CD45, etc.[9]
Compound 17 (Au-based) Competitive1.5 ± 0.3N/A10-fold selective over PTP-PEST, HePTP, CD45.[9]

Key Experimental Protocols

The use of PTPN22 inhibitors in research necessitates robust and reproducible assays to measure their effects both biochemically and in a cellular context.

Protocol 1: In Vitro PTPN22 Phosphatase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PTPN22 using a fluorogenic substrate. It is the primary method for determining IC50 values.

Materials:

  • Recombinant human PTPN22 catalytic domain.

  • Assay Buffer: 150 mM Bis-Tris (pH 6.0), adjusted to 150 mM ionic strength.

  • Fluorogenic Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Test Compounds (PTPN22 inhibitors) dissolved in DMSO.

  • Positive Control Inhibitor: Sodium Orthovanadate.

  • 384-well black assay plates.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

Methodology:

  • Prepare Reagents:

    • Prepare a working solution of PTPN22 enzyme in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

    • Prepare a working solution of DiFMUP substrate in Assay Buffer. The final concentration is typically at or near the Km value for the enzyme.

    • Prepare serial dilutions of the test compound in DMSO. Then, dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 20 µL of Assay Buffer to "no enzyme" control wells.

    • Add 20 µL of the PTPN22 enzyme working solution to all other wells.

    • Add test compounds at various concentrations to the appropriate wells. Add DMSO vehicle to positive (enzyme + substrate) and negative (no enzyme) control wells.

    • Add a known inhibitor like sodium orthovanadate to positive inhibitor control wells.

  • Incubation: Pre-incubate the plate (enzyme and inhibitors) for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the DiFMUP working solution to all wells.

  • Signal Detection: Incubate the plate in the dark for 30-60 minutes at room temperature. Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Phospho-Flow Cytometry

This protocol measures the phosphorylation status of PTPN22 substrates (pLck, pZAP70) within T-cells at a single-cell level, providing direct evidence of an inhibitor's activity in a physiological context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).

  • Cell Culture Medium (e.g., RPMI 1640 + 10% FBS).

  • PTPN22 Inhibitor and DMSO vehicle.

  • T-cell Stimulants: Anti-CD3 (clone OKT3) and Anti-CD28 antibodies.

  • Fixation Buffer: 1.5-4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: Ice-cold 90-100% Methanol.

  • Staining Buffer: PBS with 0.5% BSA.

  • Fluorochrome-conjugated antibodies: Anti-CD4, Anti-CD8, Anti-pLck (Y394), Anti-pZAP70 (Y493).

  • Flow cytometer.

Methodology:

  • Cell Preparation:

    • Isolate PBMCs using density gradient centrifugation or use cultured Jurkat T-cells.

    • Resuspend cells in culture medium at a concentration of 1-5 x 10^6 cells/mL.

  • Inhibitor Pre-incubation:

    • Aliquot cells into flow cytometry tubes.

    • Add the PTPN22 inhibitor at the desired final concentration (or DMSO vehicle control) to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • T-Cell Stimulation:

    • Add stimulating antibodies (e.g., 1-5 µg/mL anti-CD3 and anti-CD28) to the cell suspension.[12] Leave an unstimulated control sample.

    • Incubate at 37°C for a short period (e.g., 5-15 minutes), as proximal signaling events are rapid and transient.[10]

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of pre-warmed PFA Fixation Buffer.[13]

    • Incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.[1][10]

  • Permeabilization:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Decant the supernatant and resuspend the cell pellet by vortexing gently.

    • Add ice-cold methanol dropwise while vortexing to prevent cell clumping.[3][11]

    • Incubate on ice for at least 30 minutes. This step allows antibodies to access intracellular epitopes.[13]

  • Intracellular Staining:

    • Wash the cells twice with Staining Buffer to remove the methanol.

    • Resuspend the cell pellet in the antibody cocktail containing anti-pLck, anti-pZAP70, and surface markers (e.g., anti-CD4/CD8).

    • Incubate for 40-60 minutes at room temperature, protected from light.[13]

  • Data Acquisition and Analysis:

    • Wash the cells once more with Staining Buffer.

    • Resuspend in a final volume of buffer for analysis.

    • Acquire data on a flow cytometer.

    • Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ cells).

    • Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies (pLck, pZAP70) in the inhibitor-treated samples compared to the vehicle-treated controls. An increase in MFI indicates successful target engagement by the inhibitor.

Visualizing Experimental and Logical Workflows

The discovery and validation of a PTPN22 inhibitor follows a logical progression from initial screening to in vivo application. This workflow ensures that a compound's activity is thoroughly characterized before its use as a research tool in complex biological systems.

Inhibitor_Workflow cluster_Discovery Discovery & Initial Validation cluster_Cellular Cellular & Mechanistic Validation cluster_InVivo In Vivo Application HTS High-Throughput Screen (Biochemical Assay) Hit_Confirm Hit Confirmation (IC50 Determination) HTS->Hit_Confirm Selectivity Selectivity Profiling (vs. other PTPs) Hit_Confirm->Selectivity Cell_Assay Cellular Target Engagement (Phospho-Flow / Western Blot) Selectivity->Cell_Assay Functional_Assay Functional T-Cell Assays (e.g., IL-2 Production) Cell_Assay->Functional_Assay PK_Studies Pharmacokinetics (PK) in Mouse Models Functional_Assay->PK_Studies Disease_Model Efficacy in Disease Models (e.g., Tumor Growth, Arthritis) PK_Studies->Disease_Model

Figure 2: A typical discovery and validation workflow for a PTPN22 inhibitor.

Conclusion

Small molecule inhibitors of PTPN22 are indispensable tools for the immunology research community. They provide a precise method for interrogating the role of a key signaling gatekeeper in T-cell activation. Through a combination of robust biochemical and cellular assays, researchers can quantify the potency and efficacy of these inhibitors, allowing for the confident application of these tools to study the nuanced roles of PTPN22 in the complex interplay between protective immunity, autoimmunity, and cancer. The continued development of more potent and selective inhibitors will further empower the scientific community to unravel the therapeutic potential of targeting this critical immune checkpoint.[8][9]

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Ptpn22-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the PTPN22 inhibitor, Ptpn22-IN-1 (also known as L-1), in mouse models. The protocols and data presented are collated from preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Introduction to PTPN22 and its Inhibition

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of immune signaling, primarily in T cells.[1] It functions by dephosphorylating key signaling molecules in the T cell receptor (TCR) pathway, such as Lck and ZAP-70, thereby dampening T cell activation.[1][2] Genetic variants of PTPN22 that alter its function are strongly associated with an increased risk of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[3][4] Conversely, the inhibition or genetic knockout of PTPN22 has been shown to enhance T cell responses, making it a promising target for cancer immunotherapy.[1][2][5][6] this compound is a potent and selective small molecule inhibitor of PTPN22 that has been successfully used in vivo to augment anti-tumor immunity.[2][6][7]

PTPN22 Signaling Pathway

PTPN22 plays a pivotal role in modulating the threshold for T cell activation. Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T cell proliferation and effector function. PTPN22 acts as a brake on this process.

PTPN22_Signaling_Pathway TCR TCR Engagement LCK Lck (active) TCR->LCK activates ZAP70 ZAP-70 (active) LCK->ZAP70 activates Downstream Downstream Signaling (e.g., NFAT, AP-1) ZAP70->Downstream activates Activation T Cell Activation Downstream->Activation PTPN22 PTPN22 PTPN22->LCK dephosphorylates (inactivates) PTPN22->ZAP70 dephosphorylates (inactivates) Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture MC38 or CT26 tumor cells Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in sterile PBS or saline Harvest->Resuspend Inoculation 4. Subcutaneously inoculate mice with tumor cells Resuspend->Inoculation Tumor_Growth 5. Monitor tumor growth Inoculation->Tumor_Growth Treatment 6. Initiate this compound treatment (e.g., Day 3 post-inoculation) Tumor_Growth->Treatment Monitoring 7. Continue treatment and monitor tumor volume and animal health Treatment->Monitoring Endpoint 8. Euthanize mice at pre-determined endpoint Monitoring->Endpoint Tumor_Harvest 9. Harvest tumors and lymphoid organs Endpoint->Tumor_Harvest Analysis 10. Analyze tumor immune infiltrate (e.g., flow cytometry, IHC) Tumor_Harvest->Analysis

References

Dissolving Ptpn22-IN-1 in DMSO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Ptpn22-IN-1 in dimethyl sulfoxide (DMSO) for experimental use. This compound is a potent inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22), a critical negative regulator of T-cell receptor signaling.[1][2][3][4] Proper preparation of this compound solutions is crucial for accurate and reproducible experimental results in immunology, cancer research, and autoimmune disease studies.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with the following key inhibitory concentrations:

  • IC50: 1.4 µM[5][6][7]

  • Ki: 0.50 µM[5][6][7]

The compound exhibits greater than 7-10 fold selectivity for PTPN22 over similar phosphatases.[5][6][7]

Solubility Data
SolventSolubilityConcentration (Molar)Method
DMSO10 mg/mL21.96 mMUltrasonic and warming to 60°C

Note: The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[5]

Experimental Protocols

Preparing a this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound powder.

  • Initial Mixing: Briefly vortex the solution to suspend the powder.

  • Warming: Place the vial in a water bath or on a heat block set to 60°C. Intermittently vortex the solution until the powder is fully dissolved.

  • Sonication (Optional but Recommended): If the compound does not fully dissolve with warming and vortexing, place the vial in an ultrasonic bath for short intervals until a clear solution is obtained.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of this compound solutions.

FormStorage TemperatureShelf Life
Powder-20°C3 years
4°C2 years
In DMSO-80°C6 months
-20°C1 month

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound.[5]

  • Hygroscopic DMSO: Ensure DMSO is anhydrous, as absorbed water can reduce the solubility and stability of this compound.[5]

Visualizing Experimental Workflows

Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex1 Vortex to Suspend add_dmso->vortex1 heat Warm to 60°C vortex1->heat vortex2 Intermittent Vortexing heat->vortex2 check_solubility Check for Complete Dissolution vortex2->check_solubility ultrasonicate Ultrasonicate (if needed) ultrasonicate->vortex2 check_solubility->ultrasonicate Incomplete aliquot Aliquot into Single-Use Vials check_solubility->aliquot Complete store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution in DMSO.

Troubleshooting this compound Solubility Issues

G cluster_troubleshooting Troubleshooting Solubility start This compound Not Dissolving check_dmso Is the DMSO anhydrous and freshly opened? start->check_dmso use_new_dmso Use new, anhydrous DMSO check_dmso->use_new_dmso No check_temp Was the solution warmed to 60°C? check_dmso->check_temp Yes use_new_dmso->start apply_heat Apply gentle heat (60°C) with vortexing check_temp->apply_heat No check_sonication Was ultrasonication applied? check_temp->check_sonication Yes apply_heat->start apply_sonication Apply ultrasonication in short bursts check_sonication->apply_sonication No contact_support Consult technical support check_sonication->contact_support Yes apply_sonication->start

Caption: Decision tree for troubleshooting this compound solubility issues.

PTPN22 Signaling Pathway Overview

G cluster_pathway Simplified PTPN22 Signaling in T-Cells TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates Downstream Downstream Signaling (e.g., PLCγ1, SLP76) ZAP70->Downstream activates Activation T-Cell Activation Downstream->Activation PTPN22 PTPN22 PTPN22->Lck dephosphorylates PTPN22->ZAP70 dephosphorylates Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

Caption: this compound inhibits PTPN22, a negative regulator of TCR signaling.

References

Application Notes and Protocols for PTPN22-IN-1 in In Vitro T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PTPN22-IN-1, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), in various in vitro T-cell assays. PTPN22 is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition can enhance T-cell activation, proliferation, and cytokine production. This compound, also identified as compound L-1, offers a valuable tool for studying T-cell biology and for the development of novel immunotherapies.

Introduction to PTPN22 and this compound

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a lymphoid-specific phosphatase that plays a crucial role in setting the threshold for T-cell activation. It achieves this by dephosphorylating key signaling molecules in the T-cell receptor (TCR) pathway, such as Lck and ZAP70, thereby dampening downstream signals that lead to T-cell proliferation and effector functions.[1][2][3] Genetic variations in the PTPN22 gene are associated with an increased risk of autoimmune diseases, highlighting its importance in maintaining immune homeostasis.

This compound is a potent and selective small molecule inhibitor of PTPN22. It has been shown to phenocopy the effects of PTPN22 genetic knockout, leading to augmented anti-tumor immunity in preclinical models.[4][5] These application notes will guide researchers in using this compound to modulate T-cell responses in a controlled in vitro setting.

This compound (Compound L-1) Properties

PropertyValueReference
Synonyms L-1[5]
IC50 1.4 µM[6][7]
Ki 0.50 µM[6][7]
Selectivity >7-10 fold for PTPN22 over similar phosphatases[6][7]

PTPN22 Signaling Pathway in T-Cells

PTPN22 acts as a brake on the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events are initiated. PTPN22 intervenes by dephosphorylating key kinases, Lck and ZAP70, which are essential for signal propagation.[1][2][3] By inhibiting PTPN22 with this compound, these brakes are released, leading to enhanced and sustained T-cell activation.

PTPN22_Signaling_Pathway cluster_cell T-Cell TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT Activation PLCg1->NFAT Proliferation Proliferation & Cytokine Release NFAT->Proliferation PTPN22 PTPN22 PTPN22->Lck PTPN22->ZAP70 PTPN22_IN_1 This compound PTPN22_IN_1->PTPN22

PTPN22 negatively regulates TCR signaling.

Experimental Protocols

The following are detailed protocols for common in vitro T-cell assays utilizing this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

Experimental Workflow Overview

experimental_workflow start Isolate T-Cells stimulate T-Cell Stimulation (e.g., anti-CD3/CD28) start->stimulate treat Treat with this compound (Dose-Response) stimulate->treat assay Perform Assay treat->assay prolif Proliferation Assay (e.g., CFSE, BrdU) assay->prolif cytokine Cytokine Release Assay (e.g., ELISA, CBA) assay->cytokine phos Phosphorylation Analysis (e.g., Western Blot, Phosflow) assay->phos nfat NFAT Reporter Assay (Jurkat cells) assay->nfat analyze Data Analysis prolif->analyze cytokine->analyze phos->analyze nfat->analyze

General workflow for in vitro T-cell assays.
Protocol 1: T-Cell Proliferation Assay

This protocol describes how to measure T-cell proliferation in the presence of this compound using a dye dilution method (e.g., CFSE or CellTrace™ Violet).

Materials:

  • Isolated primary T-cells (e.g., human PBMCs or mouse splenocytes)

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound (dissolved in DMSO)

  • Proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

Procedure:

  • T-Cell Staining:

    • Resuspend isolated T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add the proliferation dye at the manufacturer's recommended concentration.

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium.

  • Cell Plating and Stimulation:

    • Resuspend the stained T-cells at 1 x 10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

    • Add anti-CD3/anti-CD28 antibodies to the desired final concentration (e.g., 1 µg/mL each for soluble antibodies, or pre-coat plates with 1-5 µg/mL anti-CD3).

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 10 µM.

    • Add 100 µL of the this compound dilution to the appropriate wells.

    • For the vehicle control, add medium containing the same final concentration of DMSO.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Acquire samples on a flow cytometer and analyze the dilution of the proliferation dye to determine the extent of cell division.

Expected Outcome:

Treatment with an effective concentration of this compound is expected to increase the percentage of divided T-cells compared to the vehicle control.

AssayCell TypeStimulationThis compound ConcentrationExpected Effect
ProliferationPrimary T-Cellsanti-CD3/CD281-5 µMIncreased proliferation
Protocol 2: Cytokine Release Assay

This protocol outlines the measurement of cytokine secretion from T-cells treated with this compound.

Materials:

  • Isolated primary T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

  • Cell Plating and Stimulation:

    • Resuspend T-cells at 1-2 x 10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension per well in a 96-well flat-bottom plate.

    • Add anti-CD3/anti-CD28 antibodies.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium (suggested range: 0.1 µM to 10 µM).

    • Add 100 µL of the inhibitor dilution to the wells.

    • Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

Expected Outcome:

Inhibition of PTPN22 with this compound is expected to increase the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ.[2][8]

AssayCell TypeStimulationThis compound ConcentrationExpected Effect
Cytokine Release (IL-2, IFN-γ)Primary T-Cellsanti-CD3/CD281-5 µMIncreased cytokine secretion
Protocol 3: Phosphorylation Analysis of TCR Signaling Proteins

This protocol describes the analysis of Lck and ZAP70 phosphorylation in T-cells following this compound treatment.

Materials:

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Serum-free RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3 antibody

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting: anti-phospho-Lck (Y394), anti-Lck, anti-phospho-ZAP70 (Y493), anti-ZAP70, and a loading control (e.g., anti-β-actin).

Procedure:

  • Cell Culture and Starvation:

    • Culture T-cells to the desired density.

    • For primary T-cells, pre-activate them for 24-48 hours with anti-CD3/CD28.

    • Starve the cells in serum-free medium for 2-4 hours prior to the experiment.

  • This compound Pre-treatment:

    • Resuspend the cells in serum-free medium.

    • Pre-treat the cells with this compound (suggested range: 1-10 µM) or vehicle (DMSO) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the cells with soluble anti-CD3 antibody (e.g., 5-10 µg/mL) for a short time course (e.g., 0, 2, 5, 10 minutes).

  • Cell Lysis:

    • Immediately after stimulation, pellet the cells by centrifugation at 4°C.

    • Lyse the cells in ice-cold lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total Lck and ZAP70.

    • Use a suitable secondary antibody and detect the signal using a chemiluminescence-based method.

Expected Outcome:

Treatment with this compound is expected to result in increased and sustained phosphorylation of Lck at Y394 and ZAP70 at Y493 upon TCR stimulation.

AssayCell TypeStimulationThis compound ConcentrationExpected Effect
PhosphorylationPrimary T-Cells or Jurkatanti-CD31-10 µMIncreased pLck (Y394) and pZAP70 (Y493)
Protocol 4: NFAT Reporter Assay in Jurkat T-Cells

This protocol is for assessing the effect of this compound on the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, a key downstream effector of TCR signaling.

Materials:

  • Jurkat-NFAT reporter cell line (stably expressing a luciferase reporter driven by an NFAT-responsive element)

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

Procedure:

  • Cell Plating:

    • Seed the Jurkat-NFAT reporter cells at a density of 40,000-50,000 cells per well in a 96-well plate.[1]

  • This compound Treatment:

    • Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control.

  • Stimulation:

    • Add T-cell activators to the wells.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

Expected Outcome:

This compound treatment should lead to an increase in NFAT-driven luciferase activity upon sub-optimal T-cell stimulation, indicating enhanced TCR signaling.

AssayCell TypeStimulationThis compound ConcentrationExpected Effect
NFAT ReporterJurkat-NFATanti-CD3/CD28 or PMA/Ionomycin1-10 µMIncreased luciferase activity

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PTPN22 in T-cell function. The protocols provided here offer a starting point for researchers to design and execute experiments to study the impact of PTPN22 inhibition on T-cell proliferation, cytokine production, and TCR signaling. Due to the variability in cell types and experimental conditions, it is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each specific application.

References

Application Notes and Protocols for Flow Cytometry Analysis of PTPN22 Inhibitor-Treated T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T cell receptor (TCR) signaling.[1][2] It functions by dephosphorylating key downstream signaling molecules, thereby dampening T cell activation. Inhibition of PTPN22 is a promising therapeutic strategy for enhancing T cell responses in contexts such as cancer immunotherapy. Flow cytometry is an indispensable tool for characterizing the effects of PTPN22 inhibitors on T cell populations. These application notes provide detailed protocols and a gating strategy to assess the phenotype and function of T cells following treatment with a PTPN22 inhibitor.

PTPN22 Signaling Pathway in T Cells

PTPN22 plays a pivotal role in modulating the threshold for T cell activation. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T cell proliferation, differentiation, and effector functions. PTPN22 acts as a gatekeeper in this process by dephosphorylating key kinases such as Lck and ZAP70, which are essential for signal propagation. Inhibition of PTPN22 is expected to lower this activation threshold, resulting in enhanced T cell responses, particularly to weak or self-antigens.[3]

PTPN22_Signaling_Pathway cluster_TCR_Signaling T Cell Receptor Signaling cluster_PTPN22_Regulation PTPN22 Regulation TCR TCR-CD3 Complex Lck Lck TCR->Lck pY ZAP70 ZAP70 Lck->ZAP70 pY Downstream Downstream Signaling (e.g., PLCγ1, ERK) ZAP70->Downstream pY Activation T Cell Activation (Proliferation, Cytokine Release) Downstream->Activation PTPN22 PTPN22 PTPN22->Lck -pY PTPN22->ZAP70 -pY PTPN22_Inhibitor PTPN22 Inhibitor PTPN22_Inhibitor->PTPN22

Figure 1: PTPN22's role in T cell receptor signaling.

Expected Effects of PTPN22 Inhibition on T Cell Subsets

Treatment with a PTPN22 inhibitor is anticipated to alter the frequency and activation state of various T cell populations. The following table summarizes the expected quantitative changes based on preclinical studies.

T Cell SubsetMarker ProfileExpected Change with PTPN22 InhibitionKey Markers to AssessReference
Overall T Cells CD3+Increased proliferationKi67, CFSE/dye dilution[4]
CD4+ Helper T Cells CD3+CD4+Increased activation and cytokine productionCD44, CD69, IFN-γ, IL-2[1]
CD8+ Cytotoxic T Cells CD3+CD8+Increased activation, cytotoxicity, and cytokine productionCD44, Granzyme B, IFN-γ[1]
Naïve T Cells CCR7+CD45RA+Potential decrease in frequency due to differentiationCCR7, CD45RA[5]
Central Memory T Cells CCR7+CD45RO+Potential increase in frequencyCCR7, CD45RO
Effector Memory T Cells CCR7-CD45RO+Potential increase in frequencyCCR7, CD45RO
Regulatory T Cells (Tregs) CD4+CD25+FoxP3+Variable effects reported, may slightly increase in frequencyCD25, FoxP3, CD127[5]
Exhausted T Cells PD-1+Potential for increased expression due to heightened activationPD-1, TIM-3[6]

Experimental Workflow for Flow Cytometry Analysis

A systematic workflow is crucial for obtaining reliable and reproducible results. The following diagram outlines the key steps from T cell treatment to data analysis.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Staining Flow Cytometry Staining cluster_Analysis Data Acquisition and Analysis Isolate_T_Cells Isolate T Cells (e.g., from PBMCs) Treat_Cells Treat with PTPN22 Inhibitor (and vehicle control) Isolate_T_Cells->Treat_Cells Stimulate_Cells Optional: Stimulate T Cells (e.g., anti-CD3/CD28) Treat_Cells->Stimulate_Cells Surface_Stain Surface Marker Staining Stimulate_Cells->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular/Intranuclear Staining Fix_Perm->Intracellular_Stain Acquire_Data Acquire Data on Flow Cytometer Intracellular_Stain->Acquire_Data Gating Gating and Data Analysis Acquire_Data->Gating

Figure 2: Experimental workflow for T cell analysis.

Detailed Protocols

Protocol 1: T Cell Isolation and Treatment
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Enrich for T cells using a pan-T cell isolation kit (negative selection is recommended to avoid pre-activation).

  • Culture T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-2 (concentration to be optimized, e.g., 10 U/mL).

  • Treat T cells with the desired concentrations of the PTPN22 inhibitor or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-72 hours).

  • (Optional) Stimulate T cells for the final 4-6 hours of culture with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a stimulant (e.g., PMA and Ionomycin or anti-CD3/CD28 beads) for intracellular cytokine analysis.

Protocol 2: Flow Cytometry Staining for T Cell Subsets and Activation Markers
  • Harvest and wash the treated T cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Perform a viability stain using a fixable viability dye to exclude dead cells from the analysis.

  • Block Fc receptors with an Fc block reagent to reduce non-specific antibody binding.

  • Stain for surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies (see suggested panels below) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit if intracellular staining is required.

  • Stain for intracellular/intranuclear markers by incubating the cells with the appropriate antibody cocktail in permeabilization buffer for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

Suggested Antibody Panels

Panel A: T Cell Subset Identification

MarkerFluorochromePurpose
CD3e.g., APC-H7Pan T cell marker
CD4e.g., BV786Helper T cell marker
CD8e.g., PerCP-Cy5.5Cytotoxic T cell marker
CCR7e.g., PE-Cy7Naïve and central memory T cell marker
CD45RAe.g., FITCNaïve T cell marker
CD45ROe.g., PEMemory T cell marker
Viability Dyee.g., Zombie AquaDead cell exclusion

Panel B: T Cell Activation and Function

MarkerFluorochromePurpose
CD3e.g., APC-H7Pan T cell marker
CD4e.g., BV786Helper T cell marker
CD8e.g., PerCP-Cy5.5Cytotoxic T cell marker
CD69e.g., PEEarly activation marker
CD44e.g., APCActivation/Memory marker
Ki67e.g., FITCProliferation marker
IFN-γe.g., Alexa Fluor 488Pro-inflammatory cytokine
IL-2e.g., PE-Cy7T cell growth factor
Granzyme Be.g., Pacific BlueCytotoxicity marker
PD-1e.g., BV421Exhaustion/Inhibitory marker
Viability Dyee.g., Zombie AquaDead cell exclusion

Flow Cytometry Gating Strategy

The following diagram illustrates a representative gating strategy for identifying major T cell subsets and assessing their activation status.

Gating_Strategy cluster_CD4_Subsets CD4+ T Cell Subsets cluster_CD8_Subsets CD8+ T Cell Subsets cluster_Activation Activation/Function Analysis Start Total Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Viability Dye- vs FSC-A) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells T_Cells->CD8_T_Cells CD4_Naive Naïve (CCR7+CD45RA+) CD4_T_Cells->CD4_Naive CCR7 vs CD45RA CD4_CM Central Memory (CCR7+CD45RA-) CD4_EM Effector Memory (CCR7-CD45RA-) CD4_TEMRA TEMRA (CCR7-CD45RA+) Activation_Markers Activation Markers (CD44, CD69, PD-1) CD4_T_Cells->Activation_Markers Proliferation Proliferation (Ki67) CD4_T_Cells->Proliferation Cytokines Cytokines (IFN-γ, IL-2) CD4_T_Cells->Cytokines CD8_Naive Naïve (CCR7+CD45RA+) CD8_T_Cells->CD8_Naive CCR7 vs CD45RA CD8_CM Central Memory (CCR7+CD45RA-) CD8_EM Effector Memory (CCR7-CD45RA-) CD8_TEMRA TEMRA (CCR7-CD45RA+) CD8_T_Cells->Activation_Markers CD8_T_Cells->Proliferation CD8_T_Cells->Cytokines

Figure 3: A representative flow cytometry gating strategy.

Data Analysis and Interpretation

For each T cell population of interest, quantify the percentage of positive cells and the median fluorescence intensity (MFI) for markers of interest. Compare the results from PTPN22 inhibitor-treated samples to vehicle-treated controls. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes. An increase in the frequency of activated (e.g., CD44+, CD69+) and proliferating (Ki67+) T cells, along with enhanced cytokine production (e.g., IFN-γ, IL-2), would be indicative of a potent PTPN22 inhibitor.

Conclusion

This comprehensive guide provides a robust framework for utilizing flow cytometry to assess the immunological impact of PTPN22 inhibitors on T cells. By employing the detailed protocols, suggested antibody panels, and gating strategies outlined herein, researchers can effectively characterize the phenotypic and functional consequences of PTPN22 inhibition, thereby accelerating the development of novel immunotherapies.

References

Application Notes and Protocols for Ptpn22-IN-1 in Tumor Microenvironment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) has emerged as a critical regulator of immune signaling and a promising target for cancer immunotherapy.[1][2] Expressed predominantly in immune cells, PTPN22 acts as a key negative regulator of T cell receptor (TCR) signaling.[1][3] It achieves this by dephosphorylating proximal kinases in the TCR signaling cascade, such as Lck and Zap70, thereby dampening T cell activation.[3][4]

Genetic studies and preclinical models have demonstrated that inhibition of PTPN22 can augment anti-tumor immunity.[3][5] This has led to the development of small molecule inhibitors, such as Ptpn22-IN-1 (also referred to as L-1), designed to pharmacologically block the activity of PTPN22 and enhance the immune response against tumors.[3][6] These application notes provide a comprehensive guide for utilizing this compound in preclinical studies to investigate its effects on the tumor microenvironment (TME).

This compound: A Potent and Selective Inhibitor

This compound is a potent inhibitor of PTPN22 with a competitive mode of action.[1][6] Its selectivity and in vivo pharmacokinetic properties make it a valuable tool for studying the therapeutic potential of PTPN22 inhibition.

ParameterValueReference
IC50 1.4 µM[6]
Ki 0.50 µM[6]
Selectivity >7-10 fold over similar phosphatases[6]
In Vivo Administration (mice) 10 mg/kg, intraperitoneally[1][6]
Cmax (at 10 mg/kg IP) 1.11 µM[6]
AUC (at 10 mg/kg IP) 4.55 µM·h[6]

Signaling Pathway of PTPN22 in T Cells

PTPN22 plays a crucial role in downregulating T cell activation. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

Caption: PTPN22 signaling pathway in T cells and the inhibitory action of this compound.

Experimental Protocols

In Vivo Tumor Growth Studies

This protocol outlines the use of this compound in syngeneic mouse tumor models to assess its anti-tumor efficacy.

Materials:

  • This compound (Compound L-1)

  • Vehicle control (e.g., DMSO, saline)

  • Syngeneic mouse models (e.g., C57BL/6J for MC38 tumors, Balb/c for CT26 tumors)

  • Tumor cells (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound intraperitoneally at a dose of 10 mg/kg daily.[1][6]

    • Administer an equivalent volume of vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare tumor growth curves, final tumor weights, and sizes between the treatment and control groups.

Combination Therapy with Anti-PD-1

To investigate synergistic effects, this compound can be combined with checkpoint inhibitors.

Procedure:

  • Follow the in vivo tumor growth study protocol as described above.

  • Include additional treatment groups:

    • Anti-PD-1 antibody alone (e.g., 200 µg per dose, intraperitoneally, on specified days).[3]

    • Combination of this compound and anti-PD-1 antibody.

  • Compare the anti-tumor efficacy across all treatment groups.

Immunophenotyping of the Tumor Microenvironment

This protocol details the analysis of immune cell populations within the TME following treatment with this compound.

Materials:

  • Excised tumors from the in vivo study

  • Collagenase/DNase digestion buffer

  • Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11b, anti-MHC-II, anti-PD-1, anti-Granzyme B)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the excised tumors and digest them into a single-cell suspension using a collagenase/DNase buffer.

  • Cell Staining:

    • Count the viable cells.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against various immune cell markers.

  • Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the different immune cell populations.

  • Data Analysis: Compare the percentages and absolute numbers of immune cell subsets (e.g., CD8+ T cells, M1-like macrophages) in the tumors from this compound treated mice versus control mice.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to enhance anti-tumor immunity, leading to reduced tumor growth.[1][3] This is associated with changes in the composition of the TME.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelTreatmentOutcomeReference
MC38This compound (10 mg/kg IP)Significant reduction in tumor growth[3][6]
CT26This compound (10 mg/kg IP)Significant reduction in tumor growth[3][6]
MC38This compound + anti-PD-1Superior tumor growth inhibition compared to monotherapies[1][3]
CT26This compound + anti-PD-1Superior tumor growth inhibition compared to monotherapies[1][3]

Table 2: Immunophenotyping of the Tumor Microenvironment Following this compound Treatment

Immune Cell PopulationChange with this compound TreatmentFunctional ConsequenceReference
CD8+ T cells Increased infiltration and activationEnhanced tumor cell killing[3][7]
M1-like Macrophages (MHC-II expressing) Increased proportionEnhanced antigen presentation and pro-inflammatory response[3]
M2-like Macrophages Reduced proportionReduced immunosuppression[3]
PD-1/PD-L1 expression Increased on T cells and macrophagesPotential for synergy with PD-1/PD-L1 blockade[3][8]
Granzyme B in NK cells Increased expressionEnhanced NK cell-mediated cytotoxicity[1]

Experimental Workflow Diagram

The following diagram provides a high-level overview of a typical experimental design for evaluating this compound.

experimental_workflow cluster_analysis Endpoint Analysis start Start tumor_implant Syngeneic Tumor Implantation start->tumor_implant treatment Treatment Initiation (this compound, Vehicle, Anti-PD-1) tumor_implant->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint tumor_analysis Tumor Excision & Weight/Size Measurement endpoint->tumor_analysis flow_cytometry Immunophenotyping (Flow Cytometry) tumor_analysis->flow_cytometry data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis

Caption: A generalized experimental workflow for studying this compound in the TME.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PTPN22 in the tumor microenvironment. The protocols and data presented here provide a framework for designing and executing preclinical studies to evaluate the therapeutic potential of PTPN22 inhibition. The expected outcomes of enhanced anti-tumor immunity, driven by the activation of CD8+ T cells and reprogramming of macrophages, highlight the promise of this approach for cancer immunotherapy. Further research, potentially exploring different tumor models and combination therapies, will continue to elucidate the full potential of targeting PTPN22 in oncology.

References

Application Notes and Protocols for Intraperitoneal Injection of Ptpn22-IN-1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ptpn22-IN-1 is a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), a key negative regulator of T-cell activation.[1] By inhibiting PTPN22, this compound enhances T-cell receptor (TCR) signaling, leading to augmented anti-tumor immunity.[1][2] These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in mice, a common method for evaluating its efficacy in preclinical cancer models.

Mechanism of Action

PTPN22 functions as a critical checkpoint in the T-cell activation cascade. Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. PTPN22 negatively regulates this pathway by dephosphorylating key activating kinases such as Lck and ZAP70.[2][3] Inhibition of PTPN22 by this compound prevents this dephosphorylation, leading to sustained activation of the TCR signaling pathway, enhanced T-cell proliferation and cytokine production, and ultimately a more robust anti-tumor immune response.[2]

Data Summary

Pharmacokinetic Profile of this compound in Mice
ParameterValueConditions
Dose 10 mg/kgIntraperitoneal (IP) injection in WT mice.[1]
AUC 4.55 µM·hAverage area under the curve.[1]
Cmax 1.11 µMMaximum plasma concentration.[1]
In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
Tumor ModelMouse StrainTreatment GroupOutcome
MC38 Colon Adenocarcinoma C57BL/6JThis compound (10 mg/kg, IP)Significantly reduced tumor growth compared to vehicle control.[1][4]
CT26 Colon Carcinoma BALB/cThis compound (10 mg/kg, IP)Demonstrated similar anti-tumor effects to those observed in the MC38 model.[1][4]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed. Prepare a slight excess to account for any loss during preparation.

  • Prepare a stock solution in DMSO:

    • Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of sterile DMSO to dissolve the powder. A common starting point is to prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 455.4 g/mol , a 10 mM stock would be 4.55 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may be required to fully dissolve the compound.

  • Prepare the final injection solution:

    • On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.

    • Important: The final concentration of DMSO in the injection vehicle should be kept as low as possible (ideally ≤10%) to minimize toxicity to the mice.

    • For a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg of the compound) and a typical injection volume of 100 µL, the final concentration of the drug would be 2 mg/mL. If the DMSO stock is 10 mg/mL, you would mix 20 µL of the stock with 80 µL of PBS/saline for a final DMSO concentration of 20%. While some studies use up to this concentration, it is advisable to aim for a lower percentage if possible.

  • Final Preparation:

    • Vortex the final solution to ensure it is homogenous.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a different co-solvent or a lower final concentration).

    • Keep the prepared solution on ice until ready for injection.

Intraperitoneal Injection Protocol in Mice

Materials:

  • Prepared this compound injection solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

  • Sharps container

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse, for example, by scruffing the neck and securing the tail. The animal should be positioned to expose the abdomen.

  • Locate the Injection Site:

    • The preferred site for IP injection is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

  • Disinfection:

    • Wipe the injection site with a 70% ethanol swab and allow it to dry.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Dosing Schedule:

A previously reported effective dosing regimen for tumor models is as follows:

  • Weeks 1 and 2: 10 mg/kg, administered intraperitoneally twice daily for 5 consecutive days.

  • Week 3: 10 mg/kg, administered intraperitoneally once daily for 5 consecutive days.

Visualizations

PTPN22_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation APC APC APC->TCR ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Signaling_Cascade Downstream Signaling ZAP70->Signaling_Cascade Activation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling_Cascade->T_Cell_Activation PTPN22 PTPN22 PTPN22->Lck PTPN22->ZAP70 Dephosphorylation Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22

Caption: PTPN22 Signaling Pathway in T-Cell Activation.

Experimental_Workflow Start Start: Prepare this compound Solution Animal_Prep Mouse Acclimatization and Tumor Cell Implantation Start->Animal_Prep Treatment Intraperitoneal Injection (10 mg/kg) Animal_Prep->Treatment Dosing_Schedule Weeks 1-2: Twice Daily, 5 days/week Week 3: Once Daily, 5 days/week Treatment->Dosing_Schedule Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Data_Collection Data Collection: Tumor Volume, Body Weight Monitoring->Data_Collection Endpoint Endpoint Analysis: Pharmacokinetics, Immune Cell Infiltration Data_Collection->Endpoint

Caption: Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for PTPN22-IN-1 in Macrophage and T Cell Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of immune cell activation, primarily in T lymphocytes.[1][2][3][4][5] It functions by dephosphorylating key signaling molecules in the T cell receptor (TCR) pathway, such as Lck and ZAP70, thereby dampening T cell responses.[3][6][7][8] PTPN22-IN-1 is a potent and selective inhibitor of PTPN22 (IC50 = 1.4 µM; Ki = 0.50 µM) that has been shown to augment anti-tumor immune responses by enhancing T cell activation.[9] Furthermore, inhibition of PTPN22 can promote the polarization of macrophages towards a pro-inflammatory M1-like phenotype, which is crucial for effective anti-tumor immunity.[6][10]

These application notes provide a comprehensive guide for utilizing this compound in a co-culture system of macrophages and T cells to investigate its immunomodulatory effects. The provided protocols are designed to be a starting point for researchers to adapt to their specific experimental needs.

Mechanism of Action of PTPN22

PTPN22 acts as a crucial checkpoint in T cell activation. Upon TCR engagement, a signaling cascade is initiated, leading to T cell proliferation, cytokine production, and effector functions. PTPN22 intervenes in this pathway by dephosphorylating and inactivating key kinases, thus raising the threshold for T cell activation.

PTPN22_Signaling_Pathway cluster_TCR T Cell Receptor Signaling cluster_PTPN22 PTPN22 Regulation TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates Downstream Downstream Signaling (e.g., PLCγ1, Erk) ZAP70->Downstream activates Activation T Cell Activation (Proliferation, Cytokine Release) Downstream->Activation leads to PTPN22 PTPN22 PTPN22->Lck dephosphorylates (inhibits) PTPN22->ZAP70 dephosphorylates (inhibits) Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

Caption: PTPN22 signaling pathway in T cells.

Experimental Applications

The co-culture of macrophages and T cells in the presence of this compound can be utilized to:

  • Assess the impact of PTPN22 inhibition on T cell activation and proliferation in the presence of antigen-presenting cells (macrophages).

  • Investigate the effect of this compound on macrophage polarization (M1 vs. M2) and their subsequent influence on T cell responses.

  • Evaluate the synergistic effects of PTPN22 inhibition with other immunomodulatory agents, such as checkpoint inhibitors.

  • Model aspects of the tumor microenvironment to study the therapeutic potential of PTPN22 inhibitors in oncology.[6][8][10]

Data Presentation

Table 1: Expected Effects of this compound on Macrophage and T Cell Co-cultures
ParameterControl (Vehicle)This compound TreatedExpected Fold Change
T Cell Proliferation BaselineIncreased1.5 - 3.0
IFN-γ Secretion (T cells) BaselineIncreased2.0 - 5.0
IL-2 Secretion (T cells) BaselineIncreased1.5 - 2.5
Macrophage M1 Markers (e.g., CD86, iNOS) BaselineIncreased1.5 - 2.5
Macrophage M2 Markers (e.g., CD206, Arg1) BaselineDecreased0.5 - 0.7
Macrophage IL-12 Secretion BaselineIncreased2.0 - 4.0
Macrophage IL-10 Secretion BaselineDecreased0.4 - 0.6

Note: Expected fold changes are illustrative and will vary depending on the specific cell types, stimuli, and assay conditions.

Experimental Protocols

Protocol 1: Isolation and Culture of Human Macrophages and T Cells

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD14 MicroBeads (for monocyte isolation)

  • Pan T Cell Isolation Kit (for T cell isolation)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant human M-CSF (for macrophage differentiation)

  • Recombinant human GM-CSF (for M1 macrophage polarization)

  • Recombinant human IL-4 (for M2 macrophage polarization)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.

  • Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 complete medium supplemented with 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages (M0). Replace the medium every 2-3 days.

  • T Cell Isolation: Isolate T cells from the CD14-negative fraction of PBMCs using a pan T cell isolation kit according to the manufacturer's protocol.

  • T Cell Culture: Culture the isolated T cells in RPMI-1640 complete medium. T cells can be used fresh or cryopreserved for later use.

Protocol 2: Macrophage and T Cell Co-culture with this compound Treatment

CoCulture_Workflow cluster_Day0 Day 0: Seeding cluster_Day1 Day 1: Treatment & Activation cluster_Day3_5 Day 3-5: Analysis Seed_Mac Seed differentiated macrophages (M0) Add_Inhibitor Add this compound or vehicle Seed_Mac->Add_Inhibitor Add_TCells Add T cells and activating stimuli (e.g., anti-CD3/CD28) Add_Inhibitor->Add_TCells Analyze_Supernatant Analyze supernatant (Cytokines) Add_TCells->Analyze_Supernatant Analyze_Cells Analyze cells (Flow Cytometry) Add_TCells->Analyze_Cells

Caption: Experimental workflow for macrophage and T cell co-culture.

Procedure:

  • Macrophage Seeding: Seed the differentiated M0 macrophages into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: The next day, carefully remove the medium and replace it with fresh RPMI-1640 complete medium containing either this compound (e.g., at a final concentration of 1-10 µM) or vehicle control (DMSO at the same final concentration). Incubate for 1-2 hours.

  • T Cell Addition and Activation: Add isolated T cells to the macrophage-containing wells at a macrophage to T cell ratio of 1:5 (e.g., 2.5 x 10^5 T cells/well).

  • Stimulation: Stimulate the co-culture with anti-CD3/CD28 antibodies (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28) or a specific antigen if using antigen-specific T cells.

  • Incubation: Co-culture the cells for 72-120 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of Co-culture Readouts

1. T Cell Proliferation Assay (CFSE or CellTrace Violet Staining):

  • Prior to adding T cells to the co-culture, label them with a proliferation dye such as CFSE or CellTrace Violet according to the manufacturer's protocol.

  • After the co-culture period, harvest the non-adherent T cells.

  • Analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.

2. Cytokine Analysis (ELISA or Multiplex Assay):

  • After the co-culture period, centrifuge the plates and collect the supernatant.

  • Measure the concentration of key cytokines such as IFN-γ, IL-2, IL-12, and IL-10 in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

3. Macrophage and T Cell Phenotyping (Flow Cytometry):

  • T Cell Staining: Harvest the non-adherent T cells and stain with fluorescently labeled antibodies against surface markers such as CD4, CD8, CD25 (IL-2Rα), and CD69 to assess T cell activation.

  • Macrophage Staining: Gently detach the adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution. Stain with fluorescently labeled antibodies against macrophage polarization markers such as CD86 (M1) and CD206 (M2).

  • Analyze the stained cells using a flow cytometer.

Troubleshooting and Considerations

  • This compound Concentration: The optimal concentration of this compound should be determined empirically for each cell system. A dose-response experiment is recommended.

  • Cell Viability: Always assess cell viability (e.g., using a live/dead stain) to ensure that the observed effects are not due to cytotoxicity of the inhibitor.

  • Controls: Include appropriate controls in your experiments:

    • Vehicle control (DMSO)

    • T cells alone (with and without stimulation)

    • Macrophages alone (with and without stimuli)

    • Unstimulated co-culture

  • Macrophage Polarization: For more defined studies on macrophage polarization, M0 macrophages can be pre-polarized to M1 (with LPS and IFN-γ) or M2 (with IL-4) before co-culture with T cells.[11]

By following these application notes and protocols, researchers can effectively utilize this compound to dissect the intricate interplay between macrophages and T cells and to explore the therapeutic potential of targeting the PTPN22 pathway in various disease contexts.

References

Troubleshooting & Optimization

Ptpn22-IN-1 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PTPN22-IN-1, with a focus on addressing solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22).[1][2] PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling.[3][4][5] By inhibiting PTPN22, this compound enhances T-cell activation, making it a valuable tool for immunology and cancer immunotherapy research.[2] Its mechanism of action involves the competitive inhibition of the PTPN22 enzyme, preventing the dephosphorylation of key signaling molecules downstream of the TCR.[2][6]

Q2: What are the primary research applications for this compound?

This compound is primarily used in immunology and oncology research to:

  • Investigate the role of PTPN22 in T-cell activation and tolerance.

  • Enhance anti-tumor immune responses in preclinical models.[2][6]

  • Study the signaling pathways regulated by PTPN22.

Q3: In what solvent is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of ≤ 0.1% DMSO is generally considered safe for most cell lines. However, some cell lines may tolerate up to 0.5% DMSO. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any potential solvent effects.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter precipitation of this compound when preparing working solutions in aqueous media. This guide provides solutions to these common issues.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) This compound is a hydrophobic compound with low aqueous solubility.1. Prepare a high-concentration stock solution in 100% DMSO. A stock of 10-20 mM is recommended. 2. Use fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can reduce the solubility of hydrophobic compounds. 3. Warm the DMSO stock solution gently (e.g., to 37°C) before dilution. 4. Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution into your aqueous buffer. 5. Vortex or mix vigorously immediately after adding the DMSO stock to the aqueous buffer. 6. Do not store working solutions in aqueous buffer. Prepare them fresh for each experiment.
Cloudiness or precipitate observed in the final cell culture well The final concentration of this compound exceeds its solubility limit in the culture medium. The final DMSO concentration is too low to maintain solubility.1. Lower the final working concentration of this compound. The IC50 is in the low micromolar range, so high concentrations may not be necessary. 2. Ensure the final DMSO concentration is sufficient but non-toxic (ideally ≤ 0.1%). For a 1:1000 dilution of a 10 mM stock in DMSO, the final concentration will be 10 µM with 0.1% DMSO. 3. Visually inspect the wells after adding the compound and before placing them in the incubator.
Inconsistent experimental results Precipitation of the inhibitor leading to inaccurate concentrations. Degradation of the compound in aqueous solution.1. Filter your final working solution through a 0.22 µm syringe filter before adding to the cells, if precipitation is suspected. 2. Always prepare fresh working solutions from a frozen DMSO stock. 3. Ensure proper storage of the DMSO stock solution at -20°C or -80°C, protected from light and moisture.

Quantitative Data Summary

Parameter Value Reference
IC50 1.4 µM[1]
Ki 0.50 µM[1]
Solubility in DMSO ≥ 10 mg/mL (≥ 21.96 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound for in vitro cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound (Molecular Weight: 455.47 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • To aid dissolution, gently warm the solution to 37-60°C and sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution in your final aqueous buffer (e.g., cell culture medium) to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Vortex the working solution immediately and thoroughly after preparation. Use the working solution immediately.

Protocol 2: In Vitro T-Cell Activation Assay using Jurkat Cells

This protocol describes a method to assess the effect of this compound on T-cell activation by measuring the phosphorylation of a key downstream target, Lck.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final DMSO concentration)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-phospho-Lck (Y394), anti-total-Lck, and a loading control (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat cells in complete RPMI-1640 medium.

    • Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or the vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Lck (Y394), total Lck, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Lck signal to the total Lck and loading control signals.

    • Compare the levels of Lck phosphorylation in this compound treated cells to the vehicle-treated control. An increase in phospho-Lck (Y394) indicates successful inhibition of PTPN22.

Visualizations

PTPN22 Signaling Pathway in T-Cell Activation

PTPN22_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling cluster_Negative_Regulation Negative Regulation TCR TCR Lck Lck TCR->Lck Activates CD3 CD3 CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates (Y493) Vav Vav ZAP70->Vav Activates T_Cell_Activation T-Cell Activation (e.g., IL-2 production) Vav->T_Cell_Activation PTPN22 PTPN22 PTPN22->CD3 Dephosphorylates (zeta chain) PTPN22->Lck Dephosphorylates (Y394) PTPN22->ZAP70 Dephosphorylates (Y493) PTPN22->Vav Csk Csk PTPN22->Csk Interacts Csk->Lck Inhibits

Caption: PTPN22 negatively regulates TCR signaling.

Experimental Workflow for Testing this compound in T-Cells

Experimental_Workflow start Start prep_cells Prepare Jurkat T-Cells start->prep_cells treat_inhibitor Treat with this compound or Vehicle (DMSO) prep_cells->treat_inhibitor stimulate_cells Stimulate with anti-CD3/CD28 treat_inhibitor->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells western_blot Western Blot for p-Lck (Y394) lyse_cells->western_blot analyze Analyze Results western_blot->analyze

Caption: Workflow for assessing this compound activity.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic start Precipitation Observed? check_stock Check DMSO Stock: Is it fresh/anhydrous? start->check_stock Yes success Problem Solved start->success No warm_sonicate Warm & Sonicate DMSO Stock check_stock->warm_sonicate Yes serial_dilution Use Serial Dilution in Aqueous Buffer check_stock->serial_dilution No warm_sonicate->serial_dilution check_concentration Check Final Concentration: Is it too high? serial_dilution->check_concentration lower_concentration Lower Final Working Concentration check_concentration->lower_concentration Yes fail Still Precipitates? Contact Technical Support check_concentration->fail No lower_concentration->success

Caption: Troubleshooting this compound precipitation.

References

Preventing Ptpn22-IN-1 precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Ptpn22-IN-1 in cell culture experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Precipitate observed in cell culture media after adding this compound.

This guide provides a step-by-step approach to identify and resolve the cause of this compound precipitation.

Step 1: Review Stock Solution Preparation

  • Question: Was the this compound powder completely dissolved in DMSO?

    • Action: this compound is soluble in DMSO at 10 mg/mL, but may require ultrasonication and warming to 60°C for complete dissolution.[1][2] Visually inspect the stock solution for any particulate matter before use. Use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

  • Question: What is the concentration of your DMSO stock solution?

    • Action: Preparing a highly concentrated stock solution is recommended to minimize the volume of DMSO added to the cell culture medium. However, exceeding the solubility limit will lead to precipitation.

Step 2: Evaluate Dilution and Addition to Culture Media

  • Question: How was the this compound stock solution added to the cell culture medium?

    • Action: Avoid adding the DMSO stock directly to the full volume of cold media. Instead, pre-warm the media to 37°C. Add the required volume of the inhibitor stock to a small volume of pre-warmed media, mix thoroughly by gentle pipetting or vortexing, and then add this intermediate dilution to the rest of the culture medium.[3] This gradual dilution helps to prevent the compound from crashing out of solution.

  • Question: What is the final concentration of DMSO in the cell culture medium?

    • Action: Most cell lines can tolerate a final DMSO concentration of up to 0.1%, although it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments. High concentrations of DMSO can be toxic to cells and may also contribute to compound precipitation upon dilution in an aqueous environment.[4]

Step 3: Assess Cell Culture Conditions

  • Question: Are there any visible signs of contamination in the cell culture?

    • Action: Bacterial, fungal, or yeast contamination can cause turbidity and precipitation in the culture medium.[5] Visually inspect the culture under a microscope for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock of cells and media.

  • Question: Could components of the cell culture medium be interacting with this compound?

    • Action: High concentrations of certain salts, metal ions (like calcium, copper, iron, and zinc), or proteins in the media can sometimes lead to the precipitation of small molecules.[5][6] This is a more complex issue to diagnose, but if precipitation persists despite proper dissolution and dilution techniques, consider if any media supplements could be interacting with the inhibitor. Some media components like cysteine and ferric ammonium citrate have been shown to impact the stability of drug products.[7]

Step 4: Storage and Handling

  • Question: How is the this compound stock solution stored?

    • Action: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and precipitation of media components.[6] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue with hydrophobic compounds. To prevent this, try the following:

  • Ensure complete dissolution: Make sure your this compound is fully dissolved in DMSO, using ultrasonication and warming to 60°C if necessary.[1][2]

  • Serial dilution: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform an intermediate dilution in a small volume of pre-warmed medium first.

  • Lower final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1%.

Q2: What is the recommended solvent and storage condition for this compound?

A2: The recommended solvent is DMSO.[1] A stock solution of up to 10 mg/mL can be prepared.[1] Store the powder at -20°C for up to 3 years.[3] Once dissolved in DMSO, the stock solution is stable for up to 1 month at -20°C or 6 months at -80°C.[1]

Q3: Can I filter my this compound working solution to remove the precipitate?

A3: Filtering the working solution is not recommended as it will remove the active compound, leading to an unknown and lower final concentration in your experiment.[4] The focus should be on preventing precipitation in the first place.

Q4: Could the type of cell culture medium I am using be the cause of precipitation?

A4: While less common, some media components can interact with small molecules and cause them to precipitate.[5] If you have ruled out all other causes, you could test the solubility of this compound in a simpler, serum-free medium to see if the issue persists.

Quantitative Data Summary

ParameterValueReference
This compound IC₅₀ 1.4 µM[1][8]
This compound Kᵢ 0.50 µM[1][8]
Solubility in DMSO 10 mg/mL (21.96 mM)[1][2]
Recommended Final DMSO % in culture < 0.1%
Stock Solution Storage (-20°C) 1 month[1]
Stock Solution Storage (-80°C) 6 months[1]

Experimental Protocols

Protocol for Preparing and Using this compound in Cell Culture

  • Reconstitution of this compound Powder: a. Bring the vial of this compound powder to room temperature before opening. b. Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, vortex the solution and use an ultrasonic bath. If necessary, warm the solution to 60°C.[1][2] d. Visually confirm that the powder is completely dissolved before proceeding.

  • Preparation of Working Solution: a. Pre-warm the cell culture medium to 37°C. b. Determine the volume of this compound stock solution needed to achieve the desired final concentration in your experiment. c. Perform a serial dilution. First, add the calculated volume of the this compound DMSO stock to a small, sterile tube containing a small volume of the pre-warmed cell culture medium. Mix immediately and thoroughly by gentle pipetting. d. Add this intermediate dilution to the final volume of the cell culture medium to be used in the experiment. Mix gently by swirling the flask or plate.

  • Experimental Controls: a. Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the this compound treated samples.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application Ptpn22_powder This compound Powder Dissolve Vortex, Ultrasonicate, Warm to 60°C Ptpn22_powder->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Intermediate_Dilution Intermediate Dilution Stock_Solution->Intermediate_Dilution Add dropwise & mix Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Intermediate_Dilution Final_Culture Final Cell Culture with this compound Intermediate_Dilution->Final_Culture Add to bulk media Cell_Culture Treat Cells Final_Culture->Cell_Culture Incubate Incubate Cell_Culture->Incubate Assay Perform Assay Incubate->Assay

Caption: Experimental workflow for preparing and using this compound.

Ptpn22_signaling_pathway cluster_tcr T-Cell Receptor Signaling cluster_ptpn22 PTPN22 Regulation TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Downstream Downstream Signaling (e.g., ERK, NFAT) ZAP70->Downstream Activation PTPN22 PTPN22 PTPN22->Lck Dephosphorylates PTPN22->ZAP70 Dephosphorylates Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 Inhibits

Caption: PTPN22 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Ptpn22-IN-1 In Vivo Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on optimizing the in vivo dosage of Ptpn22-IN-1, a selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of PTPN22, a protein tyrosine phosphatase that plays a critical role in regulating T-cell receptor (TCR) signaling. By inhibiting PTPN22, this compound enhances TCR signaling, which can be a therapeutic strategy in certain autoimmune diseases where PTPN22 gain-of-function variants are implicated.

Q2: What is a typical starting dose for this compound in mice?

A2: Based on available preclinical data, a common starting dose for this compound in mouse models is in the range of 10-20 mg/kg, administered intraperitoneally (i.p.) once or twice daily. However, the optimal dose is highly dependent on the specific disease model, the strain of mice, and the experimental endpoint. A dose-response study is strongly recommended.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is a hydrophobic molecule with low aqueous solubility. A common and effective vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to ensure the compound is fully dissolved to prevent injection site reactions and ensure consistent dosing.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: Detailed pharmacokinetic data in various species may be limited in the public domain. Generally, small molecule inhibitors like this compound will have varying plasma concentrations and half-lives depending on the formulation, route of administration, and animal model. It is advisable to perform a pilot pharmacokinetic study to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your specific model to inform the dosing frequency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy or Inconsistent Results 1. Suboptimal Dosage: The dose may be too low to achieve therapeutic concentrations at the target site. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Incorrect Dosing Frequency: The compound may be cleared too quickly, requiring more frequent administration. 4. Compound Instability: The compound may be degrading in the formulation or in vivo.1. Perform a dose-escalation study (e.g., 5, 10, 20, 40 mg/kg) to identify an effective dose. 2. Re-evaluate the formulation. Ensure the compound is fully solubilized. Consider alternative vehicles if necessary. 3. Conduct a pilot PK study to determine the compound's half-life and adjust the dosing schedule accordingly (e.g., from once daily to twice daily). 4. Prepare fresh formulations for each administration. Assess the stability of the compound in your chosen vehicle.
Adverse Effects or Toxicity (e.g., weight loss, lethargy) 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-Target Effects: At high concentrations, the inhibitor may be affecting other cellular targets.1. Reduce the dose. Conduct a dose-range-finding study to determine the MTD. 2. Administer a vehicle-only control group to assess the effects of the formulation components. 3. If toxicity persists at doses required for efficacy, consider a different inhibitor or a modified treatment schedule.
Precipitation of Compound During Formulation or Injection 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Temperature Effects: The compound may precipitate out of solution at lower temperatures.1. Gently warm the vehicle during dissolution and sonicate if necessary. Do not overheat. 2. Increase the percentage of solubilizing agents like DMSO or PEG300 in the formulation. 3. Prepare the formulation immediately before injection to minimize the chance of precipitation.

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of dimethyl sulfoxide (DMSO) to achieve a 10% final volume concentration. Vortex until the powder is completely dissolved.

  • Add the required volume of PEG300 (40% final volume). Vortex to mix.

  • Add the required volume of Tween 80 (5% final volume). Vortex to mix.

  • Finally, add the required volume of sterile saline (45% final volume) dropwise while vortexing to prevent precipitation.

  • The final solution should be clear. If any particulates are visible, the solution should be discarded. Prepare fresh for each day of dosing.

Protocol 2: Dose-Response Study in a Mouse Model

  • Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., 5-8 mice per group).

    • Group 1: Vehicle control

    • Group 2: this compound (5 mg/kg)

    • Group 3: this compound (10 mg/kg)

    • Group 4: this compound (20 mg/kg)

    • Group 5: this compound (40 mg/kg)

  • Administration: Administer the prepared formulations via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight, once or twice daily, depending on the experimental design.

  • Monitoring: Monitor animals daily for clinical signs of disease (depending on the model) and any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint Analysis: At the end of the study, collect relevant tissues or blood samples for analysis (e.g., flow cytometry for immune cell populations, ELISA for cytokine levels, histology of target organs).

  • Data Analysis: Analyze the dose-dependent effects on the primary and secondary endpoints to determine the optimal dose.

Visualizations

PTPN22_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream PTPN22 PTPN22 PTPN22->Lck PTPN22->ZAP70 Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22

Caption: PTPN22 negatively regulates T-cell receptor (TCR) signaling.

Experimental_Workflow A 1. Hypothesis and Experimental Design B 2. Formulation of This compound A->B C 3. Pilot Dose-Range Finding Study B->C D 4. Definitive In Vivo Efficacy Study C->D E 5. Endpoint Analysis (e.g., Flow Cytometry, Histology) D->E F 6. Data Interpretation and Conclusion E->F

Caption: Workflow for in vivo dosage optimization of this compound.

Troubleshooting_Flowchart Start Start: Lack of Efficacy CheckDose Is the dose based on prior studies? Start->CheckDose IncreaseDose Action: Perform dose-escalation study CheckDose->IncreaseDose No CheckFormulation Is the compound fully dissolved? CheckDose->CheckFormulation Yes IncreaseDose->CheckFormulation OptimizeFormulation Action: Optimize vehicle (e.g., sonicate, warm) CheckFormulation->OptimizeFormulation No CheckPK Is dosing frequency appropriate? CheckFormulation->CheckPK Yes OptimizeFormulation->CheckPK RunPKStudy Action: Conduct pilot PK study to inform schedule CheckPK->RunPKStudy No End Re-evaluate Experiment CheckPK->End Yes RunPKStudy->End

Caption: Troubleshooting flowchart for lack of efficacy in vivo.

Ptpn22-IN-1 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ptpn22-IN-1 in cell culture media. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this inhibitor in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the use of this compound in cell culture experiments.

Question/Issue Answer/Troubleshooting Steps
My this compound precipitated out of solution when added to the cell culture media. What should I do? This compound has limited aqueous solubility. To avoid precipitation: • Ensure your DMSO stock concentration is not too high. A 10 mM stock is often recommended.[1] • When diluting into your final culture volume, do not exceed a final DMSO concentration of 0.5%. Higher concentrations can be toxic to cells. • Pre-warm the cell culture media to 37°C before adding the inhibitor. • Add the inhibitor dropwise while gently swirling the media to ensure rapid and even dispersion. • Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, you may need to lower the final concentration of this compound.
I am observing a loss of inhibitory effect over the course of a long-term experiment (e.g., >48 hours). Why is this happening? This is likely due to the degradation of this compound in the cell culture media over time. To mitigate this: • Refer to the stability data provided in the table below. The half-life of the compound can be affected by media components and temperature. • For long-term experiments, it is recommended to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
My experimental results are inconsistent between batches. What could be the cause? Inconsistent results can stem from several factors related to the inhibitor: • Stock Solution Stability: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2][3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. • Pipetting Errors: Ensure accurate pipetting, especially when making serial dilutions from a concentrated stock. • Media Composition: Variations in serum batches or other media supplements can potentially affect the stability and bioavailability of the inhibitor. Use a consistent source and lot of media and serum whenever possible.
How can I be sure that the observed phenotype is due to PTPN22 inhibition and not off-target effects? To validate the specificity of your results: • Use a Positive Control: If possible, use a structurally different PTPN22 inhibitor to see if it recapitulates the same phenotype. • Use a Negative Control: Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor. • Rescue Experiment: If you can transiently or stably express a PTPN22 mutant that is resistant to the inhibitor, this can help confirm on-target activity. • Dose-Response Curve: Perform a dose-response experiment to demonstrate that the observed effect is dependent on the concentration of this compound.

Stability of this compound in Cell Culture Media

The stability of this compound was assessed in two common cell culture media, RPMI-1640 and DMEM, both supplemented with and without 10% Fetal Bovine Serum (FBS). The compound was added to the media at a final concentration of 10 µM and incubated at 37°C and 5% CO2. The percentage of intact this compound remaining at various time points was determined by LC-MS analysis.

Time (Hours) RPMI-1640 + 10% FBS (% Remaining) RPMI-1640 (serum-free) (% Remaining) DMEM + 10% FBS (% Remaining) DMEM (serum-free) (% Remaining)
0100%100%100%100%
298%99%97%99%
495%98%94%97%
888%96%87%95%
2465%85%62%83%
4842%70%38%68%
7225%58%22%55%

Note: This is a representative, hypothetical dataset. Actual stability may vary based on specific experimental conditions and media formulations.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Media Solutions:

    • Prepare your cell culture medium (with or without serum and other supplements as used in your experiments).

    • Add the this compound stock solution to the pre-warmed (37°C) media to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Prepare a vehicle control medium with the same final concentration of DMSO.

  • Incubation and Sampling:

    • Aliquot the prepared media solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

    • At each designated time point, remove one aliquot for analysis and immediately process or freeze at -80°C.

  • Sample Preparation for LC-MS:

    • For each sample, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to 1 volume of the media sample (e.g., 300 µL ACN to 100 µL media). This will precipitate the proteins.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an LC-MS vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method for quantifying small molecules. A C18 reverse-phase column is typically appropriate.

    • Develop a standard curve using known concentrations of this compound prepared in the same media and processed in the same manner.

    • Quantify the peak area of this compound in each sample.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.

Diagrams

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM this compound in DMSO Stock prep_media Add Inhibitor to Pre-warmed Media (37°C) prep_stock->prep_media aliquot Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) prep_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sampling Collect Samples at Each Time Point incubate->sampling precipitate Protein Precipitation (Acetonitrile) sampling->precipitate centrifuge Centrifuge at >14,000 x g precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms quantify Quantify Peak Area lcms->quantify calculate Calculate % Remaining vs. Time 0 quantify->calculate

Caption: Experimental workflow for assessing this compound stability in cell culture media.

PTPN22_Pathway cluster_tcr T-Cell Receptor Signaling cluster_ptpn22 PTPN22 Regulation TCR TCR Engagement LCK LCK (pY394) TCR->LCK activates ZAP70 ZAP70 (pY493) LCK->ZAP70 phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) ZAP70->Downstream activates Activation T-Cell Activation Downstream->Activation PTPN22 PTPN22 PTPN22->LCK dephosphorylates PTPN22->ZAP70 dephosphorylates Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

References

Potential off-target effects of Ptpn22-IN-1 in lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ptpn22-IN-1, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22). This guide is intended for researchers, scientists, and drug development professionals working with lymphocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as L-1, is a small molecule inhibitor of PTPN22. It functions as a competitive inhibitor, binding to the active site of PTPN22 and preventing it from dephosphorylating its natural substrates.[1][2] PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting PTPN22, this compound effectively lowers the activation threshold of T-cells, leading to enhanced downstream signaling.[2]

Q2: What are the primary on-target effects of this compound in lymphocytes?

A2: The primary on-target effect of this compound in lymphocytes is the augmentation of immune responses. Specifically, in T-cells, inhibition of PTPN22 leads to increased phosphorylation of key signaling molecules such as Lck and ZAP70, resulting in enhanced T-cell activation, proliferation, and cytokine production.[2] In Natural Killer (NK) cells, this compound treatment has been shown to increase the expression of the activation marker CD69 and the cytotoxic molecule granzyme B.[3] The inhibitor also promotes the activation of CD8+ T cells and macrophage subpopulations.[4]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits good selectivity for PTPN22 over other protein tyrosine phosphatases (PTPs). Studies have shown that it is more than 7- to 10-fold more selective for PTPN22 compared to a panel of 16 other similar PTPs.[2][5] While the specific list of all 16 PTPs and their corresponding IC50 values are not detailed in the available literature, this selectivity profile suggests a low probability of off-target effects at standard working concentrations.

Q4: Are there any known off-target effects of this compound?

A4: Based on available data, this compound has a favorable off-target profile. A key in vivo study demonstrated that the antitumor effects of the inhibitor were absent in PTPN22 knockout mice, strongly suggesting that its activity is dependent on the presence of PTPN22 and not due to off-target interactions.[6][7] However, as with any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. Researchers should always include appropriate controls to validate their findings.

Q5: What is the recommended working concentration for this compound in in vitro assays?

A5: The IC50 of this compound for PTPN22 is approximately 1.4 µM.[5] For in vitro cellular assays, a concentration range of 1-10 µM is a reasonable starting point. However, the optimal concentration will depend on the specific cell type, assay conditions, and experimental goals. It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific experiment.

Q6: How does this compound affect B lymphocytes?

A6: While the primary focus of many studies has been on T-cells and innate immune cells, PTPN22 is also expressed in B-cells and is known to regulate B-cell receptor (BCR) signaling. A genetic variant of PTPN22 that impairs its function has been shown to alter B-cell signaling. Therefore, it is plausible that inhibition of PTPN22 with this compound could impact B-cell activation and function. Researchers studying B-cells should consider this potential effect and design their experiments accordingly.

Troubleshooting Guides

Issue 1: No observable effect on T-cell activation after this compound treatment.
Potential Cause Troubleshooting Steps
Incorrect inhibitor concentration Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell type and activation stimulus.
Inhibitor degradation Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
Suboptimal T-cell activation stimulus The effect of PTPN22 inhibition is most pronounced when T-cells are sub-optimally stimulated. If using a very strong stimulus (e.g., high concentration of anti-CD3/CD28 antibodies), the effect of the inhibitor may be masked. Try titrating your activation stimulus to a lower concentration.
Cell type does not express sufficient PTPN22 Confirm PTPN22 expression in your target cells using techniques like Western blotting or qPCR.
Assay readout is not sensitive enough Use a more sensitive readout for T-cell activation. For example, in addition to proliferation, measure the phosphorylation of downstream signaling molecules like Lck (Y394) and ZAP70 (Y493) by Western blot or flow cytometry.
Issue 2: Unexpected cell toxicity observed after this compound treatment.
Potential Cause Troubleshooting Steps
High inhibitor concentration High concentrations of any small molecule can lead to off-target toxicity. Reduce the concentration of this compound and perform a viability assay (e.g., using Trypan Blue or a commercial viability dye) to determine the toxic concentration range for your cells.
Solvent toxicity This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.
Contamination of inhibitor stock If possible, use a fresh vial of this compound or prepare a new stock solution.
Cell-specific sensitivity Some cell lines or primary cell types may be more sensitive to the inhibitor. Perform a careful dose-response curve to identify a non-toxic working concentration.
Issue 3: Inconsistent results between experiments.
Potential Cause Troubleshooting Steps
Variability in cell culture conditions Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
Inconsistent inhibitor preparation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old or repeatedly frozen-thawed working solutions.
Variability in T-cell activation Ensure consistent preparation and application of T-cell activation reagents (e.g., antibody coating of plates).
Biological variability in primary cells When using primary lymphocytes from different donors, expect some level of biological variability. Increase the number of donors to ensure the observed effects are consistent.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target IC50 / Kᵢ Selectivity Reference
PTPN221.4 µM (IC50)-[5]
PTPN220.50 µM (Kᵢ)-[5]
16 other PTPs->7-10 fold[2][5]

Note: The specific list of the 16 other Protein Tyrosine Phosphatases (PTPs) and their corresponding IC50 values are not publicly available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, XTT)

  • 96-well flat-bottom plate

Procedure:

  • Cell Preparation: Isolate and prepare T-cells according to standard protocols. If using a proliferation dye like CFSE, label the cells according to the manufacturer's instructions.

  • Plate Coating (for antibody stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS before adding cells.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium.

  • Cell Seeding: Seed the T-cells in the antibody-coated plate at a density of 1-2 x 10⁵ cells/well.

  • Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.

  • Incubation: Add the prepared dilutions of this compound or vehicle control (DMSO) to the respective wells. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • CFSE: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.

    • MTT/XTT: Add the reagent to the wells according to the manufacturer's protocol and measure the absorbance.

Protocol 2: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This is a classic method for measuring cytotoxicity. Non-radioactive alternatives are also available.

Materials:

  • Primary NK cells or an NK cell line (e.g., NK-92)

  • Target cells (e.g., K562)

  • Complete RPMI-1640 medium

  • Sodium Chromate (⁵¹Cr)

  • This compound

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Target Cell Labeling: Label the target cells with ⁵¹Cr according to standard protocols.

  • Effector Cell Preparation: Prepare NK cells at various effector-to-target (E:T) ratios.

  • Inhibitor Treatment: Pre-incubate the NK cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • Co-culture: In a 96-well V-bottom plate, add the ⁵¹Cr-labeled target cells and the pre-treated NK cells at the desired E:T ratios.

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Analysis: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

PTPN22_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck activates ZAP70 ZAP70 Lck->ZAP70 activates Downstream_Signaling Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream_Signaling activates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Activation leads to PTPN22 PTPN22 PTPN22->Lck dephosphorylates (inactivates) PTPN22->ZAP70 dephosphorylates (inactivates) Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

Caption: PTPN22 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_TCell_Proliferation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_TCells Isolate T-Cells Label_CFSE Label with CFSE Isolate_TCells->Label_CFSE Seed_Cells Seed T-Cells Label_CFSE->Seed_Cells Coat_Plate Coat Plate (anti-CD3) Coat_Plate->Seed_Cells Add_Inhibitor Add this compound / Vehicle Seed_Cells->Add_Inhibitor Add_Stimulus Add anti-CD28 Add_Inhibitor->Add_Stimulus Incubate Incubate (48-72h) Add_Stimulus->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Flow_Cytometry Flow Cytometry Harvest_Cells->Flow_Cytometry Analyze_Proliferation Analyze Proliferation Flow_Cytometry->Analyze_Proliferation

Caption: Workflow for a T-cell proliferation assay using this compound.

Troubleshooting_Logic Start Unexpected Result No_Effect No Effect Observed Start->No_Effect Toxicity Cell Toxicity Start->Toxicity Inconsistent Inconsistent Results Start->Inconsistent C1 Inhibitor Concentration No_Effect->C1 Check C2 Stimulus Strength No_Effect->C2 Check C3 PTPN22 Expression No_Effect->C3 Check T1 Inhibitor Concentration Toxicity->T1 Check T2 Solvent Concentration Toxicity->T2 Check T3 Cell Viability Control Toxicity->T3 Check I1 Cell Culture Inconsistent->I1 Standardize I2 Reagent Preparation Inconsistent->I2 Standardize I3 Sample Size (n) Inconsistent->I3 Increase

Caption: A logical troubleshooting guide for experiments with this compound.

References

Navigating Ptpn22-IN-1: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Ptpn22-IN-1, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). Inconsistent results can be a significant hurdle in research, and this resource aims to provide clear, actionable solutions to common issues encountered during in vitro studies.

Understanding this compound

This compound, also known as L-1, is a competitive inhibitor of PTPN22 with a reported IC50 of 1.4 µM and a Ki of 0.50 µM.[1][2][3] PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling. It achieves this by dephosphorylating critical signaling molecules, including the Src family kinases Lck and Fyn, as well as ZAP70.[4][5] Inhibition of PTPN22 by this compound is therefore expected to increase the phosphorylation of these downstream targets, leading to enhanced T-cell activation. This mechanism has been explored for its potential in augmenting anti-tumor immunity.[1][6]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during experiments with this compound, providing potential causes and recommended solutions.

1. Why am I not observing the expected increase in phosphorylation of PTPN22 targets (e.g., Lck Y394, ZAP70 Y493)?

  • Problem: No significant change in the phosphorylation status of downstream targets after treatment with this compound.

    • Potential Cause 1: Inhibitor Inactivity due to Improper Handling and Storage. this compound has specific storage requirements to maintain its activity.

    • Solution: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] Avoid repeated freeze-thaw cycles.

    • Potential Cause 2: Suboptimal Inhibitor Concentration. The effective concentration can vary between cell lines and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. A starting point for cellular assays is typically in the low micromolar range (e.g., 1-10 µM).

    • Potential Cause 3: Low PTPN22 Expression in the Cell Line. The effect of the inhibitor is dependent on the presence of its target.

    • Solution: Confirm PTPN22 expression in your cell line of choice (e.g., Jurkat, primary T-cells) by Western blot or other methods. HeLa cells, for example, do not express PTPN22 and can serve as a negative control.[8]

    • Potential Cause 4: Issues with Western Blot Protocol. Detection of phosphoproteins requires specific protocol optimizations.

    • Solution: Use a lysis buffer containing phosphatase inhibitors. Block the membrane with Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background. Always include appropriate positive and negative controls.

2. I am observing high background or non-specific effects in my assay. How can I troubleshoot this?

  • Problem: Effects are observed that are not consistent with PTPN22 inhibition, or high background noise is present in the data.

    • Potential Cause 1: Off-target effects at high inhibitor concentrations. While this compound is reported to be selective, high concentrations can lead to non-specific interactions.[1][2][3][7]

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. It is generally recommended to use inhibitors at concentrations no higher than 10 µM in cell-based assays to avoid non-specific effects.[9]

    • Potential Cause 2: Use of a PTPN22 Knockout/Knockdown Control. The most definitive way to confirm on-target activity is to show that the inhibitor has no effect in the absence of its target.

    • Solution: Perform parallel experiments in a PTPN22 knockout or knockdown cell line. The effects of this compound should be absent or significantly reduced in these cells.[5][6]

3. My experimental results are inconsistent between experiments. What could be the cause?

  • Problem: High variability in results from one experiment to the next.

    • Potential Cause 1: Inconsistent Cell Culture Conditions. Cell confluence, passage number, and overall cell health can significantly impact experimental outcomes.

    • Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of the experiment.

    • Potential Cause 2: Issues with this compound Solubility. The inhibitor is soluble in DMSO, but precipitation in aqueous culture media can be an issue.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure thorough mixing. Visually inspect for any precipitation. It may be necessary to sonicate or warm the DMSO stock to ensure complete dissolution.[7]

Quantitative Data Summary

ParameterValueReference
This compound IC50 1.4 µM[1][2][7]
This compound Ki 0.50 µM[1][2][7]
Selectivity >7-10 fold over similar phosphatases[1][2][7]
Storage (Powder) -20°C for 3 years[7]
Storage (DMSO stock) -80°C for 6 months; -20°C for 1 month[1][7]

Key Experimental Protocols

Western Blot for Phospho-Lck (Y394) and Phospho-ZAP70 (Y493) in Jurkat Cells

This protocol is adapted from standard procedures for phosphoprotein analysis in Jurkat cells.

Materials:

  • Jurkat cells

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Lck (Y394), anti-phospho-ZAP70 (Y493), anti-Lck (total), anti-ZAP70 (total), anti-PTPN22, and a loading control (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • 5% BSA in TBST for blocking

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells to a density of approximately 1x10^6 cells/mL. Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a short duration (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately place cells on ice and wash once with ice-cold PBS. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro PTPN22 Phosphatase Activity Assay (using pNPP)

This colorimetric assay measures the enzymatic activity of PTPN22.[10][11][12]

Materials:

  • Recombinant PTPN22 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant PTPN22 enzyme, and the different concentrations of this compound or vehicle (DMSO).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate Reaction: Add pNPP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.

  • Measurement: Measure the absorbance at 405 nm.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

Visualizing Experimental Logic and Pathways

To further clarify experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent or Unexpected Results Check_Reagent Verify this compound Handling and Storage Start->Check_Reagent Dose_Response Perform Dose-Response Experiment Start->Dose_Response Check_Target Confirm PTPN22 Expression in Cell Line Start->Check_Target Optimize_Protocol Optimize Assay Protocol (e.g., Western Blot for Phosphoproteins) Start->Optimize_Protocol Check_Reagent->Dose_Response Dose_Response->Optimize_Protocol Check_Target->Optimize_Protocol Control_Experiment Include PTPN22 KO/KD Control Optimize_Protocol->Control_Experiment Consistent_Results Consistent and Reliable Results Control_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

G cluster_pathway PTPN22 Signaling Pathway and Inhibition TCR TCR Activation Lck Lck TCR->Lck phosphorylates ZAP70 ZAP70 TCR->ZAP70 phosphorylates pLck p-Lck (Y394) Lck->pLck pZAP70 p-ZAP70 (Y493) ZAP70->pZAP70 pLck->Lck dephosphorylates Downstream Downstream Signaling (T-cell Activation) pLck->Downstream pZAP70->ZAP70 dephosphorylates pZAP70->Downstream PTPN22 PTPN22 Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

Caption: The role of PTPN22 in T-cell receptor signaling and the mechanism of its inhibition by this compound.

By providing this detailed guidance, we hope to empower researchers to achieve more consistent and reliable results in their important work with this compound. For further assistance, please consult the original research articles cited or contact your reagent supplier.

References

Ptpn22-IN-1 Technical Support Center: Your Guide to Determining Optimal Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptpn22-IN-1, a potent inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively determining the optimal concentration of this compound for your in vitro and cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of PTPN22, a key negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting PTPN22, the inhibitor prevents the dephosphorylation of key signaling molecules such as Lck and ZAP-70.[3][4] This leads to an increase in their phosphorylation and subsequent enhancement of downstream TCR signaling, promoting T-cell activation.

Q2: What is a good starting concentration range for my experiments?

A2: A good starting point for in vitro biochemical assays is to test a broad range of concentrations centered around the reported IC50 value of 1.4 µM.[5][6] For cell-based assays, a wider range, for example from 0.1 µM to 50 µM, is recommended to account for cell permeability and other cellular factors.

Q3: How do I determine the IC50 of this compound in my specific assay?

A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves testing a series of dilutions of this compound (typically a 10-point curve with 2 or 3-fold dilutions) and measuring the activity of PTPN22. The data can then be plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis to generate a sigmoidal curve. The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[7]

Q4: I am not seeing any inhibition in my cellular assay. What could be the problem?

A4: Several factors could contribute to a lack of inhibition in a cellular assay:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your cell culture medium and is stable for the duration of your experiment. It is recommended to prepare a fresh stock solution in a suitable solvent like DMSO and then dilute it in the final medium.

  • Cell Permeability: The compound may have poor permeability into your specific cell type. Consider increasing the incubation time or using a different cell line.

  • Assay Sensitivity: Your assay might not be sensitive enough to detect the effects of the inhibitor. Ensure your stimulation conditions (e.g., anti-CD3/CD28 concentration) are optimal for detecting a change in the signaling pathway.

  • Off-target Effects: At high concentrations, off-target effects might mask the intended inhibition. Always include appropriate positive and negative controls.

Q5: What are the expected downstream effects of PTPN22 inhibition in T-cells?

A5: Inhibition of PTPN22 in T-cells is expected to lead to:

  • Increased phosphorylation of Lck (at Tyr394) and ZAP-70.[3]

  • Enhanced T-cell activation, which can be measured by the upregulation of surface markers like CD69 and CD25.[8][9]

  • Increased production of cytokines such as Interleukin-2 (IL-2).[2][10]

Troubleshooting Guides

Troubleshooting an In Vitro PTPN22 Phosphatase Assay
Problem Possible Cause Suggested Solution
High background fluorescence Contaminated reagents or plates.Use fresh, high-quality reagents and plates. Include a "no enzyme" control to determine the background signal.
No or low enzyme activity Inactive enzyme.Ensure the recombinant PTPN22 is properly stored and handled. Test the enzyme activity with a known substrate and without any inhibitor.
Inconsistent results between replicates Pipetting errors or improper mixing.Use calibrated pipettes and ensure thorough mixing of all components.
IC50 value is significantly different from the reported value Different assay conditions (e.g., substrate concentration, pH, temperature).Standardize your assay conditions. The IC50 value can be dependent on the substrate concentration; ensure it is at or below the Km for the substrate.
Troubleshooting a Cellular T-Cell Activation Assay
Problem Possible Cause Suggested Solution
High variability in T-cell stimulation Inconsistent antibody coating or cell density.Ensure even coating of anti-CD3/CD28 antibodies on the plate. Plate cells at a consistent density for all conditions.
Low signal for phosphorylation events (e.g., p-Lck) Suboptimal stimulation time or inhibitor pre-incubation time.Perform a time-course experiment to determine the peak of phosphorylation after stimulation. Optimize the pre-incubation time with this compound.
Cell toxicity at higher inhibitor concentrations Solvent toxicity or compound-induced cytotoxicity.Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel.
Difficulty detecting changes in cytokine production Inappropriate stimulation duration or lack of a protein transport inhibitor.For intracellular cytokine staining, ensure a sufficient stimulation period (e.g., 4-6 hours) and include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture.

Experimental Protocols

Protocol 1: In Vitro PTPN22 Phosphatase Assay for IC50 Determination

This protocol describes a fluorescence-based assay using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant human PTPN22

  • DiFMUP substrate

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add inhibitor to plate: Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with Assay Buffer and DMSO as controls.

  • Add enzyme: Add 10 µL of recombinant PTPN22 (at a pre-determined optimal concentration) to each well.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes.

  • Initiate reaction: Add 10 µL of DiFMUP substrate (at a concentration close to its Km) to all wells.

  • Measure fluorescence: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at multiple time points to determine the initial reaction velocity.

  • Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Cellular Assay for PTPN22 Inhibition in Jurkat T-Cells (Western Blot for p-Lck)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Lck in stimulated Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Lck (Tyr394), anti-Lck, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Treatment: Seed cells in a 6-well plate and pre-incubate with various concentrations of this compound for 1-2 hours.

  • T-cell Stimulation: Stimulate the cells with soluble anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-Lck signal to the total Lck and loading control (GAPDH) signals.

Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol describes how to measure the expression of the early activation marker CD69 and the production of IL-2 in Jurkat T-cells treated with this compound.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fluorochrome-conjugated antibodies: anti-CD69, anti-IL-2

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 2.

  • T-cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 4-6 hours. For the last 2-4 hours, add a protein transport inhibitor.

  • Surface Staining: Wash the cells and stain with anti-CD69 antibody for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain the cells with anti-IL-2 antibody for 30 minutes at room temperature.

  • Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of IL-2 in the stimulated versus unstimulated and treated versus untreated samples.

Data Presentation

Table 1: Reported Inhibitory Activity of this compound

ParameterValueAssay TypeReference
IC50 1.4 µMBiochemical[5][6]
Ki 0.50 µMBiochemical[5][6]

Table 2: Example Dose-Response Data for IC50 Calculation

This compound (µM)% Inhibition
10098
3095
1085
365
148
0.325
0.110
0.035
0.012
00

Visualizations

PTPN22_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck activates CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 activates Activation T-Cell Activation (e.g., IL-2 production) ZAP70->Activation leads to PTPN22 PTPN22 PTPN22->Lck dephosphorylates PTPN22->ZAP70 dephosphorylates Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

Caption: PTPN22 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay Start_Biochem Start with broad concentration range (e.g., 0.01 - 100 µM) Dose_Response_Biochem Perform 10-point dose-response curve Start_Biochem->Dose_Response_Biochem IC50_Biochem Determine IC50 Dose_Response_Biochem->IC50_Biochem Start_Cell Start with wider concentration range (e.g., 0.1 - 50 µM) IC50_Biochem->Start_Cell informs Toxicity Assess cytotoxicity Start_Cell->Toxicity Dose_Response_Cell Perform dose-response on a functional endpoint (e.g., p-Lck, CD69) Toxicity->Dose_Response_Cell Optimal_Conc Determine optimal concentration range Dose_Response_Cell->Optimal_Conc

References

Minimizing DMSO toxicity in Ptpn22-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PTPN22 inhibitor, Ptpn22-IN-1. The information is designed to help minimize DMSO-related toxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22).[1] PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting the phosphatase activity of PTPN22, this compound effectively enhances T-cell activation.[2][4] This mechanism is being explored for its therapeutic potential in cancer immunotherapy.[4][5]

Q2: What is the recommended final concentration of DMSO for my cell culture experiments with this compound?

A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid toxicity. For most cell lines, a final DMSO concentration of 0.5% is widely considered acceptable, with 0.1% being recommended for particularly sensitive cells.[1] It is highly recommended to perform a dose-response curve for DMSO on your specific cell line to determine the optimal non-toxic concentration.

Q3: What are the known toxic effects of DMSO on cells?

A3: High concentrations of DMSO can be cytotoxic. Known effects include damage to cell membranes, induction of oxidative stress, and apoptosis (programmed cell death). The toxicity is both dose- and time-dependent. For instance, in Jurkat T-cells, a significant decrease in proliferation is observed at DMSO concentrations of 2% and higher after 24 hours of incubation.

Q4: Can this compound be dissolved in solvents other than DMSO?

A4: While DMSO is the most common solvent for this compound and similar kinase inhibitors due to its high solubilizing power, other options can be explored if DMSO toxicity is a concern.[6] Alternative solvents that have been used for other insoluble compounds in biological assays include ethanol, and polyethylene glycol (PEG).[7] However, the solubility of this compound in these alternative solvents needs to be empirically determined. When switching solvents, it is essential to run appropriate vehicle controls to account for any effects of the solvent on the cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death in vehicle control (DMSO only) DMSO concentration is too high for the specific cell line or incubation time.1. Reduce DMSO concentration: Aim for a final concentration of ≤ 0.1%. Prepare higher concentration stock solutions of this compound to minimize the volume of DMSO added to the culture. 2. Determine DMSO tolerance: Perform a DMSO dose-response experiment to find the maximum non-toxic concentration for your cells. 3. Limit exposure time: Reduce the incubation time with the compound and DMSO if experimentally feasible.
Inconsistent results between experiments 1. Variability in final DMSO concentration. 2. Inconsistent cell health or density. 3. Degradation of this compound stock solution.1. Maintain consistent DMSO concentration: Ensure the final DMSO concentration is the same across all wells and experiments, including vehicle controls. 2. Standardize cell culture conditions: Use cells at a consistent passage number and seeding density. Ensure high cell viability (>95%) before starting the experiment. 3. Proper storage of this compound: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
This compound shows no effect on target cells 1. Inactive compound. 2. Suboptimal inhibitor concentration. 3. Cell line does not express PTPN22 or the pathway is not active.1. Verify compound activity: Test the inhibitor on a well-characterized positive control cell line. 2. Perform a dose-response experiment: Titrate this compound to determine the optimal effective concentration (IC50 is reported to be 1.4 µM).[1] 3. Confirm PTPN22 expression: Verify PTPN22 expression in your target cells by Western blot or qPCR.

Quantitative Data on DMSO Toxicity

The following table summarizes the cytotoxic effects of DMSO on various human hematopoietic tumor cell lines after 24 hours of incubation.

Cell LineDMSO ConcentrationProliferation (% of Control)
Jurkat (T-cell) 0.1%No significant effect
0.5%No significant effect
1.0%No significant effect
2.0% Significant decrease
5.0% Significant decrease
Molt-4 (T-cell) 0.1%No significant effect
0.5%No significant effect
1.0%No significant effect
2.0% Significant decrease
5.0% Significant decrease
U937 (Monocyte) 0.1%No significant effect
0.5%No significant effect
1.0%No significant effect
2.0% Significant decrease
5.0% Significant decrease
THP-1 (Monocyte) 0.1%No significant effect
0.5%No significant effect
1.0%No significant effect
2.0% Significant decrease
5.0% Significant decrease
Data adapted from a study on the cytotoxicity of DMSO in human hematopoietic tumor cell lines.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay

This protocol outlines a general procedure for assessing the effect of this compound on T-cell activation.

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilute the stock solution in culture medium to create working solutions. The final DMSO concentration in the culture should not exceed 0.1%.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Treatment: Add the this compound working solutions to the cells. Include a vehicle control (0.1% DMSO in medium) and an untreated control.

  • Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or PMA/Ionomycin.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Readout: Assess T-cell activation by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine production (e.g., IL-2) using ELISA.[8]

Protocol 2: DMSO Toxicity Assessment

This protocol allows for the determination of the maximum non-toxic concentration of DMSO for a specific cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at their optimal density for a proliferation assay.

  • DMSO Dilutions: Prepare a series of DMSO dilutions in the culture medium, for example: 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% (medium only) control.

  • Treatment: Replace the medium in the wells with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.

Visualizations

PTPN22 Signaling Pathway in T-Cells```dot

PTPN22_Signaling cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->CD3 SLP76 SLP76 ZAP70->SLP76 LAT LAT ZAP70->LAT Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 Vav1->AP1 Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine Proliferation T-Cell Proliferation Cytokine->Proliferation PTPN22 PTPN22 PTPN22->Lck PTPN22->ZAP70 PTPN22->Vav1 Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22

Caption: A logical workflow for optimizing this compound experiments.

References

Validation & Comparative

A Comparative Guide: Ptpn22-IN-1 Versus its Inactive Analog as an Experimental Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount for the validation of experimental findings. This guide provides a detailed comparison of the potent Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) inhibitor, Ptpn22-IN-1 (also known as L-1), and its structurally similar but inactive analog, L-17, which serves as a crucial negative control in experimental settings.

PTPN22, a lymphoid-specific phosphatase, is a key negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy for enhancing anti-tumor immunity. This compound has emerged as a valuable tool for studying the therapeutic potential of PTPN22 inhibition. To ensure that the observed biological effects are a direct result of PTPN22 inhibition, it is essential to use an inactive analog like L-17 as a control. This guide outlines the known differences in their mechanisms of action, presents available comparative experimental data, and provides detailed experimental protocols.

Mechanism of Action: A Tale of Two Analogs

This compound is a potent and selective inhibitor of PTPN22.[1] It functions by targeting the active site of the PTPN22 enzyme, thereby preventing the dephosphorylation of its downstream targets.[2] Key substrates of PTPN22 include critical components of the TCR signaling pathway, such as Lymphocyte-specific protein tyrosine kinase (Lck) and Zeta-chain-associated protein kinase 70 (ZAP70).[3] By inhibiting PTPN22, this compound effectively removes the brakes on T-cell activation, leading to enhanced immune responses.

In stark contrast, L-17 is an inactive analog of this compound. While structurally similar, it does not inhibit the enzymatic activity of PTPN22. This property makes it an ideal negative control for in vitro and in vivo experiments, as it allows researchers to distinguish the specific effects of PTPN22 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Comparative Experimental Data

The following tables summarize the key quantitative and qualitative data from studies comparing the effects of this compound and its inactive analog, L-17.

Compound Target IC50 (µM) Ki (µM) Selectivity
This compound (L-1) PTPN221.40.50>7-10 fold over similar phosphatases
L-17 PTPN22InactiveNot ApplicableNot Applicable

Table 1: Biochemical Activity of this compound and L-17. This table highlights the potent inhibitory activity of this compound against PTPN22, in contrast to the inactive nature of L-17. Data sourced from MedchemExpress and Ho et al., 2021.[2][4]

Experiment Readout This compound (L-1) Treatment L-17 (Inactive Analog) Treatment Vehicle Control
In vivo tumor growth (MC38 model) Tumor VolumeSignificantly reducedNo significant effectProgressive tumor growth
In vivo tumor growth (CT26 model) Tumor VolumeSignificantly reducedNot reportedProgressive tumor growth
Phosphorylation of Lck (Y394) in CD8+ T cells Increased PhosphorylationYesNoBaseline
Phosphorylation of ZAP70 (Y493) in CD8+ T cells Increased PhosphorylationYesNoBaseline
Infiltration of CD4+ and CD8+ T cells into tumors Increased InfiltrationYesNot reportedBaseline

Table 2: In Vivo and Cellular Effects of this compound and L-17. This table summarizes the key biological outcomes observed upon treatment with this compound compared to its inactive control. Data sourced from Ho et al., 2021.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.

PTPN22_Signaling_Pathway TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates Downstream Downstream Signaling (T-cell Activation) ZAP70->Downstream PTPN22 PTPN22 PTPN22->Lck dephosphorylates PTPN22->ZAP70 dephosphorylates Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

Caption: PTPN22 signaling pathway in T-cell activation.

Experimental_Workflow cluster_0 In Vivo Tumor Model cluster_1 Treatment Arms cluster_2 Readouts Tumor_Inoculation Tumor Cell Inoculation (e.g., MC38) Treatment_Groups Treatment Groups Tumor_Inoculation->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Ptpn22_IN_1 This compound (L-1) Treatment_Groups->Ptpn22_IN_1 Inactive_Analog Inactive Analog (L-17) Treatment_Groups->Inactive_Analog Tumor_Growth Tumor Growth Measurement Vehicle->Tumor_Growth Ptpn22_IN_1->Tumor_Growth Immune_Analysis Immune Cell Analysis (e.g., Flow Cytometry for pLck, pZAP70) Ptpn22_IN_1->Immune_Analysis Inactive_Analog->Tumor_Growth Inactive_Analog->Immune_Analysis

Caption: Experimental workflow for in vivo comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in comparison to its inactive analog.

Animal Models:

  • C57BL/6 mice for the MC38 colon adenocarcinoma model.[2]

  • BALB/c mice for the CT26 colon carcinoma model.[2]

Tumor Cell Inoculation:

  • MC38 or CT26 cells are cultured to ~80% confluency.

  • Cells are harvested, washed with sterile PBS, and resuspended in PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • 100 µL of the cell suspension is injected subcutaneously into the flank of the mice.

Treatment Protocol:

  • Tumor growth is monitored until tumors reach a palpable size (e.g., ~50-100 mm³).

  • Mice are randomized into treatment groups:

    • Vehicle control (e.g., DMSO/Cremophor EL/PBS mixture).

    • This compound (L-1) administered intraperitoneally at a dose of 10 mg/kg.[2]

    • Inactive Analog (L-17) administered at a dose equivalent to this compound.

  • Treatments are administered according to a defined schedule (e.g., daily or twice daily for a specified number of weeks).

Data Collection and Analysis:

  • Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.

  • At the end of the study, tumors are excised, and immune cell infiltrates are analyzed.

Western Blot for Phosphorylated Lck and ZAP70

Objective: To assess the effect of this compound and its inactive analog on the phosphorylation status of key TCR signaling molecules in T-cells.

Cell Culture and Treatment:

  • Primary CD8+ T-cells or a suitable T-cell line (e.g., Jurkat) are cultured under standard conditions.

  • Cells are treated with:

    • Vehicle control.

    • This compound (L-1) at a specified concentration (e.g., 1-10 µM).

    • Inactive Analog (L-17) at the same concentration as L-1.

  • Cells are incubated for a predetermined time (e.g., 1-4 hours).

Protein Extraction and Quantification:

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against:

    • Phospho-Lck (Tyr394).

    • Total Lck.

    • Phospho-ZAP70 (Tyr493).

    • Total ZAP70.

    • A loading control (e.g., β-actin or GAPDH).

  • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Conclusion

The use of an inactive analog such as L-17 is indispensable for validating the specific on-target effects of this compound. The data presented here clearly demonstrates that while this compound potently inhibits PTPN22 and enhances anti-tumor immune responses, its structurally similar counterpart, L-17, is devoid of such activity. This direct comparison provides researchers with the necessary framework to design and interpret experiments aimed at understanding the role of PTPN22 in health and disease, and for the continued development of novel immunotherapies.

References

Validation of Ptpn22-IN-1 selectivity against other phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein tyrosine phosphatase non-receptor type 22 (PTPN22) inhibitor, Ptpn22-IN-1 (also known as L-1), focusing on its selectivity against other homologous phosphatases. The information herein is supported by published experimental data to aid in the evaluation of this compound for research and drug development purposes.

Overview of this compound

This compound is a potent, competitive inhibitor of PTPN22, a key negative regulator in the T-cell receptor (TCR) signaling pathway.[1][2] By inhibiting PTPN22, this small molecule has been shown to augment anti-tumor immune responses, making it a significant tool for immunotherapy research.[1][3] It demonstrates an IC50 value of 1.4 ± 0.2 μM and a Ki of 0.50 ± 0.03 μM for PTPN22.[1][3]

Selectivity Profile of this compound

A critical aspect of any targeted inhibitor is its selectivity. Studies have demonstrated that this compound exhibits a favorable selectivity profile, being over 7- to 10-fold more selective for PTPN22 compared to a panel of 16 other similar protein tyrosine phosphatases (PTPs).[1][2][3]

While the specific IC50 values for the full panel were not available in the reviewed literature, the reported selectivity allows for an inferred comparison. The following table summarizes the inhibitory activity of this compound against PTPN22 and provides an estimated inhibitory concentration for other tested phosphatases based on the reported selectivity factor.

Target PhosphataseIC50 (μM)Fold Selectivity vs. PTPN22
PTPN22 1.4 1x
Panel of 16 other PTPs>9.8 - 14*>7 - 10x

*Note: The IC50 values for the panel of 16 other phosphatases are estimated based on the reported >7-10 fold selectivity relative to the PTPN22 IC50 of 1.4 μM. The specific phosphatases included in this screening panel were not detailed in the available source documents.[1][2][3]

PTPN22 Signaling Pathway and Inhibition

PTPN22 plays a crucial role in dampening T-cell activation. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, involving the phosphorylation and activation of key kinases like Lck and ZAP70. PTPN22 acts as a brake on this process by dephosphorylating these activating kinases. This compound blocks this dephosphorylation step, thereby sustaining the signaling cascade and promoting a more robust T-cell response.

PTPN22_Signaling cluster_TCR TCR Activation cluster_PTPN22 PTPN22 Regulation TCR TCR Engagement Lck_p p-Lck (Y394) TCR->Lck_p ZAP70_p p-ZAP70 (Y493) Lck_p->ZAP70_p Downstream Downstream Signaling (T-Cell Activation) ZAP70_p->Downstream PTPN22 PTPN22 PTPN22->Lck_p Dephosphorylates PTPN22->ZAP70_p Dephosphorylates Inhibitor This compound Inhibitor->PTPN22 Inhibits Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound a1 Add inhibitor/control to 96-well plate p1->a1 p2 Prepare phosphatase and substrate solutions a2 Add phosphatase enzyme (Pre-incubate) p2->a2 a1->a2 a3 Add pNPP substrate to start reaction a2->a3 a4 Incubate at 37°C a3->a4 a5 Add Stop Solution a4->a5 d1 Read absorbance at 405 nm a5->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 value d2->d3

References

On-Target Activity of Ptpn22-IN-1 Confirmed by Phospho-Specific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ptpn22-IN-1's performance with alternative inhibitors, supported by experimental data. We delve into the detailed methodologies for key experiments and present quantitative data in structured tables for easy comparison.

Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for immunotherapy.[1][2] Inhibition of PTPN22 is expected to enhance T-cell activation and anti-tumor immunity. This compound (also known as L-1) is a potent inhibitor of PTPN22. Its on-target activity can be confirmed by observing increased phosphorylation of its downstream substrates, primarily the protein tyrosine kinases Lck and ZAP70.

PTPN22 Signaling Pathway and Inhibition

PTPN22 functions by dephosphorylating key activating tyrosine residues on proteins within the TCR signaling cascade. Upon T-cell activation, Lck (a Src family kinase) and ZAP70 (a Syk family kinase) are phosphorylated, initiating a signaling cascade that leads to T-cell proliferation and cytokine production. PTPN22 curtails this activation by removing phosphate groups from Lck at tyrosine 394 (Y394) and from ZAP70 at tyrosine 493 (Y493).[3][4][5] this compound inhibits this phosphatase activity, leading to a sustained phosphorylated and active state of Lck and ZAP70, thereby amplifying the T-cell response.

PTPN22_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck_p p-Lck (Y394) (Active) ZAP70 ZAP70 Lck_p->ZAP70 ZAP70_p p-ZAP70 (Y493) (Active) Activation T-cell Activation (Proliferation, Cytokine Release) ZAP70_p->Activation Lck->ZAP70 phosphorylates PTPN22 PTPN22 PTPN22->Lck_p dephosphorylates PTPN22->ZAP70_p dephosphorylates Ptpn22_IN_1 This compound Ptpn22_IN_1->PTPN22 inhibits

PTPN22 signaling pathway and the mechanism of this compound inhibition.

Comparison of PTPN22 Inhibitors

Several small molecule inhibitors targeting PTPN22 have been developed. This section compares this compound with other notable alternatives based on their biochemical potency and observed cellular effects.

InhibitorTargetIC50KiOn-Target Cellular Effect (Phosphorylation Increase)
This compound (L-1) PTPN221.4 µM[2][5]0.50 µM[2][5]Lck (Y394), ZAP70 (Y493)[1][2]
L-107-8 PTPN22630 nM[6]Not ReportedLck (Y493)[6]
Compound 8b PTPN220.25 µM110 nMZAP70 (Y319)[1]

Experimental Protocol: Western Blotting for Phospho-Lck and Phospho-ZAP70

This protocol outlines a general procedure for assessing the on-target activity of this compound in Jurkat T-cells by measuring the phosphorylation of Lck and ZAP70.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection Jurkat_culture Culture Jurkat T-cells Inhibitor_treatment Pre-incubate with this compound (or alternative inhibitor/vehicle) Jurkat_culture->Inhibitor_treatment Stimulation Stimulate with anti-CD3 antibody Inhibitor_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking with non-fat milk or BSA Transfer->Blocking Primary_Ab Incubate with primary phospho-specific (p-Lck Y394, p-ZAP70 Y493) or total protein antibodies Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ptpn22-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ptpn22-IN-1, a potent protein tyrosine phosphatase non-receptor type 22 (PTPN22) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research. This document should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Protocols

This compound is a potent bioactive small molecule intended for research use only.[1][2][3] While a specific Safety Data Sheet (SDS) is not publicly available, the following personal protective equipment (PPE) and handling guidelines are based on best practices for working with similar potent chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes Safety Glasses with Side Shields or GogglesANSI Z87.1-rated. Goggles are preferred when there is a splash hazard.
Hands Chemical-Resistant GlovesNitrile gloves are a common choice. Consider double-gloving for added protection. Change gloves immediately if contaminated.
Body Laboratory CoatA fully buttoned, flame-resistant lab coat is recommended to protect skin and clothing from spills.[4]
Feet Closed-Toe ShoesImpervious to liquids to protect against spills.
Respiratory Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Storage and Stability

Proper storage is crucial to maintain the stability and efficacy of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid -20°C1 month
-80°C6 months
In solvent -20°C1 monthProtect from light, stored under nitrogen.[5]
-80°C6 monthsProtect from light, stored under nitrogen.[5]

Data sourced from supplier information.[1][5]

Procedural Guidance: From Receipt to Disposal

The following workflow outlines the key steps for safely handling this compound throughout its lifecycle in the laboratory.

G cluster_0 Receiving and Storage cluster_1 Preparation and Use cluster_2 Disposal a Receive Shipment b Visually Inspect for Damage a->b c Log in Inventory b->c d Store at Recommended Temperature (-20°C or -80°C) c->d e Don Appropriate PPE d->e f Work in a Certified Fume Hood e->f g Allow Compound to Equilibrate to Room Temperature f->g h Weigh Solid Compound g->h i Prepare Stock Solution (e.g., in DMSO) h->i j Perform Experiment i->j k Segregate Waste j->k l Dispose of Solid Waste in a Labeled Hazardous Waste Container k->l m Dispose of Liquid Waste in a Labeled Hazardous Waste Container k->m n Consult Institutional EHS for Final Disposal l->n m->n

Figure 1. Experimental workflow for handling this compound.

Hierarchy of Controls for Chemical Safety

While PPE is essential, it is the last line of defense. The hierarchy of controls prioritizes more effective measures to mitigate hazards.

G cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 2. Logical relationship of hazard control measures.
Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Disposal Summary

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated weigh paper, pipette tips, gloves) - Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste (e.g., unused stock solutions, experimental media) - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS.
Sharps (e.g., needles) - Dispose of in a designated sharps container.

Decontamination

  • Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Spills: In the event of a spill, immediately alert others in the area. For small spills, use a chemical spill kit, wearing appropriate PPE. For large spills, evacuate the area and contact your institution's EHS.

By implementing these safety protocols, you can minimize risks and ensure a safe laboratory environment for your critical research in immuno-oncology and autoimmune diseases.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.